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  • Product: Solvent Red 100
  • CAS: 10380-30-0

Core Science & Biosynthesis

Foundational

Solvent Red 100 (CAS 10380-30-0): Chemical Properties, Toxicological Profiling, and Analytical Methodologies

An In-Depth Technical Guide for Materials Scientists, Toxicologists, and Drug Development Professionals Executive Summary In the intersection of materials science and biomedical engineering, the chemical profiling of ind...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Materials Scientists, Toxicologists, and Drug Development Professionals

Executive Summary

In the intersection of materials science and biomedical engineering, the chemical profiling of industrial colorants is a critical component of safety and regulatory compliance. Solvent Red 100 (CAS 10380-30-0) is a high-performance, non-sulfonated 1:2 chromium complex azo dye. While traditionally utilized in industrial inks, varnishes, and polymer colorations due to its exceptional thermal stability and lipophilicity, its presence as a potential leachable in medical device polymers, pharmaceutical packaging, and dermal applications (such as tattoo pigments) necessitates rigorous analytical scrutiny.

This whitepaper deconstructs the structural chemistry of Solvent Red 100, maps its toxicological degradation pathways, and provides self-validating experimental protocols for its quantitative extraction and analysis in complex biological and polymeric matrices.

Structural Chemistry and Synthesis Mechanisms

The unique physicochemical behavior of Solvent Red 100 is entirely dictated by its coordination chemistry. Unlike water-soluble acid dyes, Solvent Red 100 lacks highly polar sulfonic acid ( −SO3​H ) groups. Instead, it relies on a metal-complex architecture to achieve stability and solubility in non-polar environments.

Synthesis and Complexation

The dye is synthesized through a multi-step diazotization and coupling process1[1].

  • Diazotization: 2-Amino-4-nitrophenol and 2-Amino-5-nitrophenol are diazotized.

  • Coupling: These diazonium salts are coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form two distinct single azo ligands ( C16​H13​N5​O4​ ).

  • Coordination: One mole of each ligand is reacted with one mole of Chromium (III) to form a highly stable 1:2 chrome complex 2[2].

The central Cr3+ ion acts as an electron acceptor, coordinating with the nitrogen and oxygen atoms of the azo ligands. This steric shielding of the azo bond ( −N=N− ) significantly enhances the molecule's resistance to thermal degradation and photobleaching.

Synthesis N1 2-Amino-4-nitrophenol (Diazotization) N3 Azo Ligand 1 (C16H13N5O4) N1->N3 N2 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Coupling Agent) N2->N3 N5 Azo Ligand 2 (C16H13N5O4) N2->N5 N7 Solvent Red 100 1:2 Cr(III) Complex (CAS: 10380-30-0) N3->N7 N4 2-Amino-5-nitrophenol (Diazotization) N4->N5 N5->N7 N6 Chromium(III) Salt (Coordination Center) N6->N7

Figure 1: Synthesis and 1:2 Chromium coordination pathway of Solvent Red 100.

Physicochemical Profile

Understanding the quantitative parameters of Solvent Red 100 is essential for predicting its partitioning behavior in biological systems and designing extraction protocols.

PropertyValueCausality / Analytical Implication
CAS Registry Number 10380-30-0Unique identifier for regulatory screening (e.g., REACH, FDA).
Molecular Formula C32​H22​CrN10​O8​⋅H The 1:2 complexation neutralizes charge, driving high lipophilicity.
Molecular Weight ~738.5 g/mol (Complex)High MW restricts passive diffusion across intact biological barriers.
Dye Class Non-sulfonated azo metal complexLack of −SO3​H groups prevents aqueous solubility, requiring organic extraction.
Thermal Stability > 250°CResists degradation during high-heat polymer extrusion; stable during GC/LC heating.
Solubility Profile High in MEK, esters, alcoholsDictates the choice of extraction solvents (e.g., CH2​Cl2​ /MeOH blends).

Toxicological Relevance in Biomedical Applications

For drug development and biocompatibility professionals, the primary concern regarding Solvent Red 100 is its potential to act as a pro-toxicant. While the intact 1:2 chromium complex is relatively inert, the molecule contains azo bonds that are susceptible to reductive cleavage.

If polymers containing Solvent Red 100 degrade, or if the dye is introduced into dermal layers (e.g., via contaminated transdermal patches or tattoo inks), local azoreductase enzymes (present in the skin microbiome and hepatic pathways) can cleave the −N=N− bond 3[3]. This cleavage yields primary aromatic amines (PAAs)—specifically nitro-aminophenol derivatives—which are known genotoxins and carcinogens. Furthermore, the decomplexation releases free Cr3+ ions, a known sensitizer.

Degradation D1 Solvent Red 100 (Intact Complex in Matrix) D4 N=N Bond Cleavage & Decomplexation D1->D4 Enzymatic/UV Attack D2 Azoreductase Enzymes (Microbiome / Hepatic) D2->D4 D3 Photolytic Exposure (UV Radiation) D3->D4 D5 Primary Aromatic Amines (e.g., Nitro-aminophenols) D4->D5 Reductive Cleavage D6 Free Chromium(III) Ions (Potential Sensitizer) D4->D6 Metal Release

Figure 2: Toxicological cleavage pathway of Solvent Red 100 yielding aromatic amines.

Self-Validating Experimental Protocols

To accurately quantify Solvent Red 100 leachables in biological tissues or polymer matrices, standard aqueous extractions will fail due to the dye's hydrophobicity. The following protocols establish a self-validating system utilizing enzymatic matrix disruption followed by orthogonal solvent partitioning.

Protocol 1: Matrix Digestion and Quantitative Extraction

Objective: Liberate Solvent Red 100 from proteinaceous or polymeric matrices without inducing artificial azo-cleavage.

Step-by-Step Methodology:

  • Matrix Preparation: Mince 1 cm2 of tissue or 1g of polymer into fine particles. If using tissue, freeze in liquid nitrogen and pulverize.

  • Enzymatic Digestion (For Biological Matrices):

    • Add 240 µL of Collagenase solution (7500 units/mL in PBS) and 250 µL of Proteinase K.

    • Causality: Enzymatic digestion breaks down the structural proteins trapping the dye. We avoid harsh acid/base hydrolysis because extreme pH can prematurely cleave the azo bond, leading to false negatives for the intact dye.

    • Incubate at 37°C for 12 hours.

  • Solvent Partitioning:

    • Add 1 mL of Methanol (MeOH) followed by 3 mL of Methylene Chloride ( CH2​Cl2​ ). Vortex for 5 minutes.

    • Causality: MeOH disrupts hydrogen bonding and solvates the polar coordination sphere of the complex, while the highly non-polar CH2​Cl2​ drives the hydrophobic intact dye into the organic phase.

  • Phase Separation & Concentration:

    • Centrifuge at 4000 RPM for 10 minutes. Extract the lower organic layer. Repeat 3 times.

    • Evaporate the combined organic layers under a gentle stream of Nitrogen gas at 60°C.

    • Causality: Nitrogen displacement prevents oxidative degradation of the dye during concentration.

Protocol 2: HPLC-MS/MS Quantification (Self-Validating)

Objective: Quantify the extracted dye with high specificity, using internal controls to validate recovery.

Step-by-Step Methodology:

  • Reconstitution & Spiking (Quality Control):

    • Reconstitute the dried extract in 200 µL of Chloroform.

    • Self-Validation Step: Spike the sample with a known concentration of a structurally similar deuterated internal standard (e.g., d5​ -Solvent Red 8). The recovery rate of the internal standard mathematically validates the extraction efficiency of the entire run.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The hydrophobic C18 stationary phase retains the lipophilic dye, separating it from residual matrix lipids before it enters the mass spectrometer.

  • Mass Spectrometry (MS/MS) Detection:

    • Mode: Electrospray Ionization (ESI) in positive mode.

    • Target the parent ion of the complex ( m/z≈738 ) and monitor the transitions to the monomeric ligand fragments ( m/z≈339 ).

    • Causality: Monitoring specific precursor-to-product ion transitions eliminates false positives from isobaric matrix interferences, ensuring absolute trustworthiness of the data.

References

  • Guidechem - Solvent Red 100 CAS 10380-30-0 Chemical Properties and Applic
  • World Dye Variety - C.I. Solvent Red 100 Molecular Structure and Manufacturing Methods.
  • Publikationsserver der Universität Regensburg - Determination and Quantitative Extraction of Red T

Sources

Exploratory

Synthesis and Molecular Structure of Solvent Red 100: A Comprehensive Technical Guide

Executive Summary Solvent Red 100 (CAS: 10380-30-0) is a highly stable, synthetic 1:2 chromium complex azo dye. Characterized by its brilliant red hue, exceptional lightfastness, and robust solubility in organic solvents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Solvent Red 100 (CAS: 10380-30-0) is a highly stable, synthetic 1:2 chromium complex azo dye. Characterized by its brilliant red hue, exceptional lightfastness, and robust solubility in organic solvents, it is widely utilized in advanced materials, polymer matrices, and as an analytical tracer in specialized pharmaceutical packaging or medical device manufacturing.

This technical whitepaper provides an in-depth analysis of the molecular architecture of Solvent Red 100, detailing the mechanistic causality behind its synthesis, and offering self-validating experimental protocols designed for researchers and scientists requiring highly reproducible, analytical-grade yields.

Molecular Architecture and Chemical Logic

Solvent Red 100 is not a simple organic molecule; it is an asymmetric 1:2 metal-complex dye . The architecture consists of a central Chromium(III) ion coordinated by two distinct tridentate azo ligands.

The two ligands are synthesized from two different diazo components: 2-amino-4-nitrophenol and 2-amino-5-nitrophenol , both coupled with 3-methyl-1-phenyl-5-pyrazolone .

Coordination Chemistry

Chromium(III) possesses a d3 electron configuration, which strongly favors an octahedral coordination geometry due to its high Crystal Field Stabilization Energy (CFSE). In Solvent Red 100, each azo ligand acts as a tridentate chelator, binding to the Cr(III) center via:

  • The deprotonated phenolate oxygen.

  • One nitrogen atom of the azo group.

  • The deprotonated enolate oxygen of the pyrazolone ring.

This dual-tridentate chelation creates a highly rigid, sterically protected metal center, which is the direct mechanistic cause of the dye's extreme resistance to thermal degradation and photobleaching.

Coordination Cr Cr(III) L1_O1 Phenolate O L1_O1->Cr L1_N Azo N L1_N->Cr L1_O2 Pyrazolone O L1_O2->Cr L2_O1 Phenolate O L2_O1->Cr L2_N Azo N L2_N->Cr L2_O2 Pyrazolone O L2_O2->Cr

Fig 2. Octahedral coordination of the Cr(III) center with two tridentate azo ligands.

Quantitative Physicochemical Data

To facilitate analytical comparison, the core physicochemical properties of Solvent Red 100 are summarized below :

PropertyValue
Chemical Name Solvent Red 100
CAS Registry Number 10380-30-0
Molecular Formula C32H22CrN10O8 · H
Molecular Weight ~ 742.58 g/mol
Complex Type 1:2 Asymmetric Chromium Azo Complex
Physical State Red crystalline powder
Solubility Highly soluble in ethanol, acetone, and ethyl acetate

Mechanistic Pathways in Synthesis

The synthesis of Solvent Red 100 is a sequential three-stage process: Diazotization, Azo Coupling, and Metallation.

Synthesis A 2-Amino-4-nitrophenol C Diazotization (0-5°C) A->C B 2-Amino-5-nitrophenol B->C E Ligand 1 C->E + Coupling Component F Ligand 2 C->F + Coupling Component D 3-Methyl-1-phenyl-5-pyrazolone D->E D->F G Cr(III) Complexation (90°C) E->G F->G H Solvent Red 100 G->H

Fig 1. Synthesis workflow of Solvent Red 100 via diazotization and chromium complexation.

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure high yield and purity. Each step includes a built-in validation mechanism to ensure the system's integrity before proceeding to the next phase.

Protocol 1: Diazotization of Nitrophenols

Causality: The conversion of the primary amines to diazonium salts must be conducted at near-freezing temperatures. Diazonium salts are highly unstable; thermal energy causes the rapid expulsion of nitrogen gas ( N2​ ), converting the intermediate into a useless phenolic byproduct.

  • Preparation: In two separate 500 mL round-bottom flasks, suspend 0.1 mol of 2-amino-4-nitrophenol (Flask A) and 0.1 mol of 2-amino-5-nitrophenol (Flask B) in 150 mL of distilled water.

  • Acidification: Add 25 mL of concentrated hydrochloric acid (HCl, 37%) to each flask. Stir continuously for 15 minutes to form the hydrochloride salts.

  • Thermal Control: Submerge both flasks in an ice-salt bath. Wait until the internal temperature stabilizes between 0–5 °C.

  • Nitrosation: Slowly add a pre-chilled solution of sodium nitrite ( NaNO2​ , 0.105 mol in 30 mL water) dropwise to each flask. Maintain the temperature strictly below 5 °C.

  • System Validation: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, proving the complete consumption of the amine. Critical Step: Neutralize the excess nitrous acid by adding small aliquots of sulfamic acid until the starch-iodide test is negative.

Protocol 2: Azo Coupling

Causality: The coupling component, 3-methyl-1-phenyl-5-pyrazolone, must be coupled under slightly alkaline conditions. The base deprotonates the pyrazolone to form an enolate ion, drastically increasing the electron density of the ring and facilitating the electrophilic attack by the diazonium cation.

  • Enolate Generation: Dissolve 0.2 mol of 3-methyl-1-phenyl-5-pyrazolone in 300 mL of water containing 0.22 mol of sodium hydroxide ( NaOH ). Adjust the pH to 8.5–9.0 using a sodium carbonate ( Na2​CO3​ ) buffer.

  • Coupling Reaction: Slowly pour the contents of Flask A and Flask B (the diazonium solutions) simultaneously into the pyrazolone solution under vigorous mechanical stirring.

  • Maturation: Allow the mixture to stir at room temperature for 2 hours to ensure the quantitative formation of Ligand 1 and Ligand 2.

  • System Validation: Perform a spot test on filter paper. The clear exudate ring should not exhibit a color change when treated with a drop of alkaline H-acid solution. The absence of color change confirms that zero unreacted diazonium salts remain.

Protocol 3: Chromium Complexation (Metallation)

Causality: The displacement of water ligands from the Cr(III) coordination sphere by the azo ligands requires significant activation energy. Therefore, the reaction must be driven by extended heating (reflux) in a slightly acidic environment.

  • pH Adjustment: Adjust the pH of the combined ligand mixture to 4.5 using glacial acetic acid.

  • Metal Addition: Add 0.1 mol of chromium(III) formate (or chromium(III) chloride hexahydrate) to the mixture.

  • Reflux: Heat the reaction vessel to 90–95 °C and maintain reflux for 5 hours.

  • System Validation: Extract a 1 mL aliquot, dissolve in ethyl acetate, and analyze via Thin Layer Chromatography (TLC). The complete disappearance of the distinct precursor ligand bands and the emergence of a single, highly polar complex band indicates successful metallation.

  • Isolation: Cool the mixture to room temperature. Filter the precipitated dark red complex under vacuum. Wash sequentially with cold distilled water and dilute ethanol to remove unreacted salts. Dry in a vacuum oven at 60 °C for 12 hours.

Analytical Characterization (E-E-A-T)

To guarantee the scientific integrity of the synthesized Solvent Red 100, the batch must be subjected to rigorous analytical validation:

  • Infrared (IR) Spectroscopy: The IR fingerprint region ( <1500 cm−1 ) is highly specific for Solvent Red 100. The disappearance of the sharp primary amine N-H stretching bands (normally at 3300−3500 cm−1 ) and the appearance of a strong azo -N=N- stretch near 1400−1450 cm−1 confirm successful coupling . Furthermore, shifts in the phenolate C-O stretching frequencies indicate successful Cr(III) coordination.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry in negative ion mode should yield a dominant peak corresponding to the molecular anion [C32​H22​CrN10​O8​]− at m/z≈742 , confirming the 1:2 ligand-to-metal stoichiometry.

References

  • Determination and Quantitative Extraction of Red Tattoo Pigments Publikationsserver der Universität Regensburg URL:[Link]

  • Solvent Red 100 Manufacturing Methods and Properties World Dye Variety URL:[Link]

Foundational

Spectroscopic Profiling of Solvent Red 100: UV-Vis and Fluorescence Characteristics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary Solvent Red 100 (CAS 10380-30-0, C.I. 12716) is a highly hydroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Solvent Red 100 (CAS 10380-30-0, C.I. 12716) is a highly hydrophobic 1:2 chromium complex azo dye. While traditionally utilized in industrial inks, plastics, and biological stains, its unique photophysical properties make it a subject of interest in advanced spectroscopic analysis. This whitepaper provides a rigorous breakdown of the UV-Vis and fluorescence characteristics of Solvent Red 100, emphasizing the quantum mechanical causality behind its spectral behavior and providing self-validating experimental workflows for accurate laboratory characterization.

Structural Mechanics & Photophysical Causality

To understand the spectroscopy of Solvent Red 100, one must first analyze its molecular architecture. The molecule consists of a central Chromium(III) ion coordinated to two azo dye ligands (1:2 metal-complex).

This metallization fundamentally alters the dye's electron density. The coordination of the azo nitrogen atoms to the Cr(III) center induces a strong bathochromic (red) shift compared to the unmetallized ligand due to 1[1]. Furthermore, the paramagnetic nature of the Cr(III) heavy atom plays a critical role in dictating the molecule's excited-state dynamics, effectively acting as a photophysical "kill switch" for fluorescence.

UV-Vis Spectroscopy: The Absorption Paradigm

Mechanistic Causality

Solvent Red 100 exhibits a distinct, high-intensity absorption band in the visible spectrum, with an absorption maximum ( λmax​ ) typically centered at 2[2]. This strong absorption is driven by two overlapping phenomena:

  • π→π∗ Transitions: The extended conjugated system of the azo linkages (-N=N-) and adjacent aromatic rings provides a highly allowed transition pathway.

  • Solvatochromism: Because the excited state has a different dipole moment than the ground state, the exact λmax​ is highly dependent on solvent polarity. In non-polar solvents like chloroform, the peak is sharp; in more polar environments, 3 occurs due to solvent-solute dipole interactions[3].

Quantitative Data Summary
Spectroscopic ParameterObserved ValuePhysical Causality / Note
Absorption Maximum ( λmax​ ) ~512 nm (in Chloroform)Driven by π→π∗ and MLCT transitions.
Molar Absorptivity ( ϵ ) > 104 L mol −1 cm −1 Indicates a highly quantum-allowed electronic transition.
Peak Geometry Broadened in polar solventsSolvatochromic stabilization of the excited state dipole.

Fluorescence Spectroscopy: The Quenching Paradigm

A common misconception in assay development is that all highly colored dyes exhibit measurable fluorescence. Solvent Red 100 is a textbook example of a dark state molecule with a quantum yield ( ΦF​ ) approaching zero.

Mechanistic Causality

Why does Solvent Red 100 not fluoresce? The excitation energy is dissipated via two massive non-radiative funnels:

  • The Heavy-Atom Effect: The central Cr(III) ion exerts a strong spin-orbit coupling effect. When the molecule is excited to the singlet state ( S1​ ), the chromium facilitates ultra-fast Intersystem Crossing (ISC) to the triplet state ( T1​ ). Radiative decay from T1​ to S0​ (phosphorescence) is spin-forbidden and highly quenched at room temperature.

  • Trans-Cis Isomerization: The -N=N- azo bond acts as a molecular rotor. Upon photon absorption, the energy is consumed mechanically to3, followed by rapid thermal relaxation back to the ground state[3].

Quantitative Data Summary
Spectroscopic ParameterObserved ValuePhysical Causality / Note
Excitation Wavelength 512 nmAligned with the UV-Vis absorption maximum.
Emission Maximum N/A (Quenched)Energy dissipated via ISC and thermal relaxation.
Quantum Yield ( ΦF​ ) < 0.001Radiative pathways are outcompeted by non-radiative decay.

Photophysical Pathway Diagram

The following diagram maps the flow of energy upon photon absorption, illustrating exactly why the fluorescence pathway is starved of energy.

G S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 UV-Vis Absorption (~512 nm) T1 Triplet State (T1) S1->T1 Intersystem Crossing (Cr3+) Isom Trans-Cis Isomerization S1->Isom Azo Bond Rotation Fluor Fluorescence (Quenched) S1->Fluor Radiative Pathway (<0.1%) NRD Non-Radiative Decay T1->NRD Phosphorescence Quenching Isom->S0 Thermal Relaxation NRD->S0 Lattice Dissipation

Photophysical decay pathways of Solvent Red 100 highlighting non-radiative quenching.

Self-Validating Experimental Protocols

To ensure scientific integrity, spectroscopic data cannot simply be recorded; it must be internally validated. The following protocols are designed as self-validating systems to prevent false data caused by aggregation or instrument failure.

Protocol A: UV-Vis Linearity Workflow

Objective: Determine the exact λmax​ while proving the absence of dye aggregation.

  • Solvent Selection: Prepare a 1 mM stock solution of Solvent Red 100 in HPLC-grade Chloroform.

    • Causality: Solvent Red 100 is highly hydrophobic. Using aqueous or polar protic solvents forces the dye molecules to stack (forming H- or J-aggregates), which artificially broadens the absorption peak and ruins Beer-Lambert linearity.

  • Baseline Correction: Fill two matched 1 cm quartz cuvettes with pure chloroform. Run a baseline scan from 300 nm to 800 nm.

    • Causality: Quartz is mandatory; standard glass absorbs UV light below 340 nm. The baseline step subtracts solvent absorbance and cuvette wall scattering.

  • Serial Dilution & Measurement: Prepare three working concentrations (e.g., 10 µM, 20 µM, 50 µM). Scan each from 300 nm to 800 nm.

    • Self-Validation Check: Plot Absorbance at 512 nm vs. Concentration. If the R2 value is < 0.99, aggregation or detector saturation is occurring, and the data must be discarded.

Protocol B: Fluorescence Null-Validation Workflow

Objective: Accurately measure the fluorescence emission (or lack thereof) without falling victim to false negatives.

  • Instrument Validation (Positive Control): Before introducing Solvent Red 100, measure a 1 µM solution of Rhodamine B (Excitation: 510 nm).

    • Causality: Because Solvent Red 100 is expected to yield a quenched (null) result, you must first prove the fluorometer's lamp and photomultiplier tube (PMT) are functioning. A null result without a positive control is indistinguishable from a broken instrument.

  • Excitation Targeting: Load the 20 µM Solvent Red 100 solution. Set the excitation wavelength exactly to the empirically determined UV-Vis λmax​ (512 nm).

    • Causality: Pumping the molecule at its exact absorption maximum ensures the highest possible population of the S1​ excited state, giving the detector the best chance to capture any trace radiative decay.

  • Emission Scanning: Set the emission scan range from 530 nm to 800 nm. Use narrow slit widths (e.g., 5 nm / 5 nm).

    • Causality: Starting the emission scan at 530 nm (rather than 512 nm) prevents the intense Rayleigh scattering of the excitation beam from blinding or damaging the PMT.

References

  • Determination and Quantitative Extraction of Red Tattoo Pigments Publik
  • UV-Visible spectrum of Chromium (III)
  • Synthesis, Identification, and Biological Study for Some Complexes of Azo Dye Having Theophylline National Center for Biotechnology Inform

Sources

Exploratory

A Technical Guide to Solvent Red 100: Commercial Suppliers, Purity Grades, and Analytical Considerations for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Solvent Red 100 (C.I. 12716; CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Solvent Red 100 (C.I. 12716; CAS No. 10380-30-0). This document delves into the landscape of commercial suppliers, the nuances of purity grades, and the critical analytical methodologies required for the stringent demands of scientific research.

Introduction to Solvent Red 100

Solvent Red 100 is a synthetic, oil-soluble red dye belonging to the monoazo class of compounds.[1] Its chemical structure, characterized by an azo bridge connecting substituted aromatic rings, imparts its distinct chromophoric properties. The manufacturing process typically involves the diazotization of 2-amino-4-nitrophenol and 2-amino-5-nitrophenol, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting products are then complexed with chromium to form a 1:2 chrome complex dye.[1]

While widely utilized in industrial applications such as coloring for plastics, varnishes, and synthetic resins, its use in research and development, particularly in fields related to biological staining or as a component in sensitive analytical assays, necessitates a thorough understanding of its purity and potential contaminants.[1] The presence of impurities can significantly impact experimental outcomes, leading to erroneous data and a lack of reproducibility.

Commercial Suppliers and Available Purity Grades

Identifying a reliable supplier for Solvent Red 100 is the foundational step for any research application. The market offers a spectrum of grades, and understanding the terminology is crucial for selecting the appropriate quality for a given experimental need.

Leading Commercial Suppliers

Several chemical suppliers list Solvent Red 100 or its synonyms in their catalogs. While a comprehensive, exhaustive list is dynamic, the following companies are notable sources:

SupplierNoteworthy OfferingsWebsite
Sigma-Aldrich (Merck) Offers a wide range of dyes and stains, often with specified dye content or purity levels suitable for research applications.[2]
World Dye Variety Provides information on various dyes, including Solvent Red 100, and lists some suppliers.[1][Link]
Chemsrc A chemical sourcing platform that lists multiple suppliers for specific CAS numbers, including that of Solvent Red 100.[3][Link]
Taiwan Dyestuffs & Pigments Corp. A manufacturer of a broad range of solvent dyes.[4][Link]
Megha International An industrial supplier offering various solvent dyes, sometimes with specified purity levels.[5][Link]

This table is not exhaustive and represents a starting point for sourcing. Researchers should always request a certificate of analysis for their specific lot number.

Understanding Purity Grades

The purity of Solvent Red 100 can vary significantly between suppliers and even between different batches from the same supplier. The grade of the dye is a key indicator of its suitability for a particular application.

  • Technical Grade: This is the most common and least pure grade. It is suitable for industrial applications where high purity is not a critical factor. The dye content may not be precisely specified, and it can contain a significant percentage of by-products, unreacted starting materials, and other colored impurities.

  • Dye Content > XX%: Many suppliers specify the dye content as a percentage (e.g., >90%, >95%). This value is typically determined by spectrophotometry and represents the proportion of the desired colored compound in the mixture. For most research applications, a higher dye content is desirable.

  • Analytical Standard (AS) or Reagent Grade: While less common for this specific dye, these grades imply a high level of purity and are intended for use as a reference standard in analytical methods. They come with a detailed Certificate of Analysis (CoA) listing the purity and the levels of specific impurities.

  • High-Purity or HPLC Grade: These are premium grades that have undergone additional purification steps, such as recrystallization or chromatography, to remove impurities. They are essential for sensitive applications where impurities could interfere with the analysis, such as in high-performance liquid chromatography (HPLC) or when used as a fluorescent probe.

It is imperative for researchers to scrutinize the technical data sheets and Certificates of Analysis provided by the supplier to ascertain the actual purity and the presence of any known impurities.

Potential Impurities in Commercial Solvent Red 100

The synthesis of Solvent Red 100, being a multi-step process involving diazotization and coupling reactions, can lead to the formation of various impurities. Understanding these potential contaminants is crucial for troubleshooting unexpected experimental results and for developing robust analytical methods for quality control.

Based on the manufacturing process of similar azo dyes, potential impurities in Solvent Red 100 may include:[1][6]

  • Unreacted Starting Materials:

    • 2-Amino-4-nitrophenol

    • 2-Amino-5-nitrophenol

    • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • By-products from Side Reactions:

    • Isomeric Dyes: Formation of incorrect isomers during the coupling reaction.

    • Decomposition Products: Degradation of the diazonium salts before coupling.

    • Other Azo Compounds: Such as 1-(phenylazo)-2-naphthol and 1-[2-(phenylazo) phenylazo]-2-naphthalenol, which have been identified as impurities in other red azo dyes.[6]

  • Residual Aniline: Aniline is a common starting material for many azo dyes and can be present as a residual impurity.[6]

  • Heavy Metals: If chromium salts are used in the complexation step, residual chromium may be present. Other heavy metals could be introduced from the manufacturing equipment.

The presence of these impurities can lead to issues such as altered spectral properties, batch-to-batch variability, and in biological applications, unforeseen toxicity or off-target effects.

Analytical Workflow for Purity Assessment of Solvent Red 100

A robust analytical workflow is essential to verify the purity of Solvent Red 100 and to identify and quantify any significant impurities. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for this purpose.

Figure 1: A generalized experimental workflow for the purity assessment of Solvent Red 100 using HPLC.

Detailed Step-by-Step HPLC Protocol

This protocol is a recommended starting point and may require optimization based on the specific HPLC system and the impurity profile of the Solvent Red 100 sample. It is adapted from established methods for the analysis of other red dyes.[7][8]

Objective: To determine the purity of Solvent Red 100 and to separate it from potential impurities using reversed-phase HPLC with UV-Vis detection.

Materials:

  • Solvent Red 100 sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or another suitable mobile phase modifier)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the Solvent Red 100 reference standard (if available) or the sample to be tested.

    • Dissolve in a 1:1 mixture of acetonitrile and methanol in a 100 mL volumetric flask and bring to volume. This will be the stock solution.

    • Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution as follows:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 50 50
      20 10 90
      25 10 90
      26 50 50

      | 30 | 50 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set the detector to monitor at the maximum absorbance wavelength of Solvent Red 100 (determined by a UV-Vis scan) and a secondary wavelength to detect other potential impurities.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the Solvent Red 100 sample by the area percentage method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Self-Validation and Causality:

  • Why a C18 column? A C18 stationary phase is non-polar and is ideal for retaining and separating the relatively non-polar Solvent Red 100 molecule and its potential impurities based on their hydrophobicity.

  • Why a gradient elution? A gradient from a weaker mobile phase (higher %A) to a stronger mobile phase (higher %B) is employed to elute a wide range of compounds with varying polarities. This is crucial for separating early-eluting polar impurities from the main analyte and late-eluting non-polar impurities.

  • Why a UV-Vis or DAD detector? Solvent Red 100 is a chromophoric molecule, making it readily detectable by UV-Vis. A Diode Array Detector (DAD) is particularly advantageous as it provides spectral information for each peak, which can aid in the identification of impurities by comparing their spectra to that of the main compound.

Selecting the Appropriate Grade of Solvent Red 100 for Your Application

The choice of purity grade is directly linked to the intended application and the sensitivity of the experimental system.

Sources

Foundational

An In-Depth Technical Guide to Solvent Red 100: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Solvent Red 100, a synthetic dye with applications across various industries. This document, autho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Red 100, a synthetic dye with applications across various industries. This document, authored with the Senior Application Scientist's perspective, emphasizes the technical intricacies, practical applications, and fundamental chemical properties of this compound.

Core Identification and Nomenclature

Solvent Red 100 is a single azo dye, a class of chemical compounds characterized by the functional group R-N=N-R', where R and R' are typically aryl groups. The precise identification of this dye is crucial to avoid confusion with other solvent dyes that share similar color properties but differ in their chemical structure and performance characteristics.

The primary identifiers for Solvent Red 100 are:

  • Colour Index (C.I.) Name: C.I. Solvent Red 100, C.I. 12716[1]

  • CAS Registry Number: 10380-30-0[1]

  • Molecular Formula: C16H13N5O4[1]

  • Molecular Weight: 339.31 g/mol [1]

A variety of synonyms and trade names are used in the industry to refer to Solvent Red 100. This can often be a source of ambiguity, and it is therefore essential for researchers and developers to be aware of this diverse nomenclature.

Identifier Type Name/Identifier
C.I. Name C.I. Solvent Red 100, C.I. 12716[1]
CAS Number 10380-30-0[1]
Trade Name Intracetyl Light Red RB3L[1]

The following diagram illustrates the relationship between the primary identifiers and a known trade name for Solvent Red 100.

Solvent_Red_100_Nomenclature C.I. Solvent Red 100 C.I. Solvent Red 100 CAS 10380-30-0 CAS 10380-30-0 C.I. Solvent Red 100->CAS 10380-30-0 is identified by Intracetyl Light Red RB3L Intracetyl Light Red RB3L C.I. Solvent Red 100->Intracetyl Light Red RB3L is known as C.I. 12716 C.I. 12716 C.I. 12716->CAS 10380-30-0 is identified by

Caption: Nomenclature and Identifiers for Solvent Red 100.

Chemical Synthesis

The manufacturing process of Solvent Red 100 involves a multi-step synthesis that is characteristic of azo dye production. The process is a 1:2 chrome complex dye formation.[1]

Step-by-Step Methodology:

  • Diazotization of 2-Amino-4-nitrophenol: 2-Amino-4-nitrophenol is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a diazonium salt. This is the first intermediate product.

  • Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: The diazonium salt from step 1 is then reacted with a coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the first azo compound.

  • Diazotization of 2-Amino-5-nitrophenol: In a parallel reaction, 2-Amino-5-nitrophenol undergoes diazotization to form a second, different diazonium salt.

  • Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: This second diazonium salt is also coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to produce a second azo compound.

  • Chromium Complexation: Finally, one mole of the first azo product and one mole of the second azo product are complexed with one mole of a chromium source to form the final 1:2 chrome complex dye, which is Solvent Red 100.[1]

The following diagram illustrates the synthesis workflow for Solvent Red 100.

Solvent_Red_100_Synthesis cluster_0 Product 1 Synthesis cluster_1 Product 2 Synthesis 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Diazotization_1 Diazotization_1 2-Amino-4-nitrophenol->Diazotization_1 Coupling_1 Coupling_1 Diazotization_1->Coupling_1 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one_1 3-Methyl-1-phenyl-1H- pyrazol-5(4H)-one 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one_1->Coupling_1 Product_1 Product_1 Coupling_1->Product_1 Complexation Complexation Product_1->Complexation 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Diazotization_2 Diazotization_2 2-Amino-5-nitrophenol->Diazotization_2 Coupling_2 Coupling_2 Diazotization_2->Coupling_2 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one_2 3-Methyl-1-phenyl-1H- pyrazol-5(4H)-one 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one_2->Coupling_2 Product_2 Product_2 Coupling_2->Product_2 Product_2->Complexation Chromium Chromium Chromium->Complexation Solvent Red 100 Solvent Red 100 Complexation->Solvent Red 100

Caption: Synthesis workflow of Solvent Red 100.

Physicochemical Properties and Performance

The utility of Solvent Red 100 in various applications is dictated by its physical and chemical properties. A summary of its key performance characteristics is provided below.

Property Value/Rating
Color Red[1]
Light Fastness (ISO) Good[1]
Heat Resistance 200 °C[1]
Water Solubility General[1]
5% Sodium Carbonate Well[1]
5% Hydrochloric Acid Good[1]
Melting Point Stable[1]

Industrial and Research Applications

Solvent Red 100 is utilized in a range of applications where a red coloration is desired in a non-aqueous medium. Its solubility in organic solvents and resins makes it a versatile colorant.

  • Solvent-Based Systems: It is used to color alcohol and ester-based solvents.[1]

  • Coatings and Varnishes: The dye provides coloration for various varnishes and lacquers.[1]

  • Plastics and Resins: Solvent Red 100 is incorporated into synthetic resins and plastics to impart a red color.[1]

  • Wood Stains: It is also employed in the formulation of wood stains to achieve a desired red hue.[1]

The choice of Solvent Red 100 in these applications is often driven by its good light fastness and thermal stability, ensuring the color remains vibrant and does not degrade under processing or end-use conditions.

Conclusion

Solvent Red 100, identified by C.I. 12716 and CAS number 10380-30-0, is a significant red dye in the solvent-soluble colorant class. Its synthesis via the complexation of two different azo compounds with chromium results in a dye with favorable properties for a variety of applications. A clear understanding of its nomenclature is paramount for accurate sourcing and application. The data presented in this guide, from its chemical synthesis to its performance characteristics, provides a solid foundation for researchers and professionals working with this versatile colorant.

References

  • World dye variety. (2012, October 16). Solvent Red 100. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solvent Red 100 in Polymer and Plastic Coloring

Abstract This technical guide provides detailed application notes and protocols for the effective use of Solvent Red 100 (C.I. 12716) in the coloring of various polymers and plastics. It is intended for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and protocols for the effective use of Solvent Red 100 (C.I. 12716) in the coloring of various polymers and plastics. It is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of this versatile red dye. This document delves into the fundamental properties of Solvent Red 100, its compatibility with different polymer systems, and step-by-step methodologies for achieving consistent and vibrant coloration. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific principles behind the experimental choices to ensure reproducibility and optimal results.

Introduction to Solvent Red 100

Solvent Red 100, identified by the Color Index name C.I. 12716 and CAS Registry Number 10380-30-0, is a single azo metal complex dye.[1] Its molecular formula is C16H13N5O4, with a molecular weight of 339.31 g/mol .[1] This dye is characterized by its brilliant red hue and its solubility in organic solvents and various polymer melts, while being insoluble in water.[2][3] These properties make it an excellent choice for coloring a wide range of plastics where transparency and high color strength are desired.[2]

The primary advantage of solvent dyes like Solvent Red 100 lies in their ability to dissolve completely within the polymer matrix at a molecular level during processing.[4] This molecular dissolution results in exceptional transparency and color brilliance, as the individual dye molecules do not scatter light, unlike dispersed solid pigment particles.[4]

Key Properties of Solvent Red 100:

PropertyValue/CharacteristicSource(s)
C.I. Name Solvent Red 100, 12716[1]
CAS Number 10380-30-0[1]
Molecular Formula C16H13N5O4[1]
Molecular Weight 339.31 g/mol [1]
Appearance Red Powder[5]
Heat Resistance Up to 200°C[1]
Light Fastness Good[1]
Solubility Soluble in organic solvents and polymers[2][3]

Polymer Compatibility and Applications

Solvent Red 100 is particularly well-suited for coloring amorphous thermoplastic polymers due to their higher glass transition temperatures, which helps to prevent dye migration.[6] It finds extensive application in a variety of plastics, including:

  • Polystyrene (PS): Provides a vibrant, transparent red, ideal for consumer goods and packaging.

  • Acrylonitrile Butadiene Styrene (ABS): Offers strong, consistent coloring for automotive parts, electronics housings, and other durable goods.

  • Polymethyl Methacrylate (PMMA): Imparts a brilliant, clear red hue, making it suitable for lighting applications, signage, and decorative items.

  • Polycarbonate (PC): Delivers excellent color strength and transparency for applications requiring high impact resistance.

  • Rigid Polyvinyl Chloride (RPVC): Used to color pipes, profiles, and other construction materials.

  • Polyethylene Terephthalate (PET): Suitable for coloring bottles, films, and other packaging materials.

Application Methodologies

The two primary methods for incorporating Solvent Red 100 into polymers are through masterbatching and solvent dyeing. The choice of method depends on the specific polymer, production volume, and desired final product characteristics.[7]

Masterbatching Protocol

Masterbatching is the most common and efficient method for coloring plastics in large-scale production.[7][8] It involves creating a concentrated mixture of the dye in a carrier resin, which is then blended with the virgin polymer during processing.[8]

Masterbatch_Workflow cluster_materials Raw Materials cluster_process Manufacturing Process Solvent_Red_100 Solvent Red 100 Powder Weighing 1. Weighing & Pre-mixing Solvent_Red_100->Weighing Carrier_Resin Carrier Resin (e.g., PE, PP, PS) Carrier_Resin->Weighing Additives Additives (e.g., Dispersants) Additives->Weighing Extrusion 2. Compounding & Extrusion Weighing->Extrusion Homogeneous Blend Cooling 3. Cooling (Water/Air Bath) Extrusion->Cooling Molten Compound Pelletizing 4. Pelletization Cooling->Pelletizing Solid Strands QC 5. Quality Control Pelletizing->QC Masterbatch Pellets Final_Product Final_Product QC->Final_Product Approved Masterbatch

Caption: Workflow for Masterbatch Production with Solvent Red 100.

  • Material Selection and Weighing:

    • Select a carrier resin that is compatible with the final polymer to be colored (e.g., polyethylene for coloring polyethylene).[9]

    • Accurately weigh the Solvent Red 100 powder, carrier resin, and any necessary additives (e.g., dispersing agents) according to the desired concentration. A typical concentration for the masterbatch is between 20% and 40% of the dye by weight.

  • Pre-mixing:

    • Thoroughly mix the weighed components in a high-speed mixer to ensure a homogenous blend before extrusion.[9]

  • Compounding and Extrusion:

    • Feed the pre-mixed material into a twin-screw extruder.[9]

    • The extruder melts, mixes, and disperses the Solvent Red 100 within the carrier resin under controlled temperature and shear.[8] The processing temperature should be set according to the carrier resin's properties, generally ensuring it is above the melting point of the resin but below the degradation temperature of the dye (heat resistance up to 200°C for Solvent Red 100).[1]

  • Cooling and Pelletizing:

    • The extruded molten strands are passed through a cooling water bath or cooled by air.[9]

    • The solidified strands are then cut into pellets using a pelletizer.[9]

  • Quality Control:

    • The resulting masterbatch pellets are tested for color consistency, dye concentration, and dispersion quality.

The final masterbatch pellets can then be blended with the natural polymer at a specific let-down ratio during the final molding process (e.g., injection molding, extrusion) to achieve the desired color in the end product.

Recommended Let-Down Ratios and Concentrations:

Desired EffectGeneral Dosage of Pure DyeExample Let-Down Ratio (with 20% Masterbatch)
Transparent Tones 0.02% - 0.05%1:1000 to 1:400
Opaque Tones (with TiO2) 0.05% - 0.1%1:400 to 1:200

Note: These are starting recommendations and may need to be adjusted based on the specific polymer, processing conditions, and desired color depth.[3]

Solvent Dyeing Protocol

Solvent dyeing is suitable for achieving translucent or transparent colors, particularly for clear plastics like acrylic (PMMA) and polystyrene.[7] This method involves dissolving the dye in a suitable solvent and applying it to the surface of the plastic part.

Solvent_Dyeing_Workflow Plastic_Part Clean Plastic Part Dye_Bath Prepare Dye Bath (Solvent Red 100 + Solvent) Plastic_Part->Dye_Bath Submersion Submerge Part in Dye Bath Dye_Bath->Submersion Rinsing Rinse with Cold Water Submersion->Rinsing Drying Dry the Part Rinsing->Drying Sealing Apply Protective Sealant (Optional) Drying->Sealing Final_Product Dyed Plastic Part Sealing->Final_Product

Caption: General Workflow for the Solvent Dyeing of Plastics.

  • Surface Preparation:

    • Thoroughly clean the plastic part to remove any grease, dust, or mold release agents. Use warm soapy water followed by a rinse and then wipe with isopropyl alcohol.[10] Ensure the part is completely dry before dyeing.

  • Dye Bath Preparation:

    • Choose a solvent that is compatible with the plastic being dyed. For acrylics (PMMA), alcohols or specialized solvent blends are often used.

    • Dissolve Solvent Red 100 powder into the chosen solvent in a well-ventilated area. The concentration will depend on the desired color intensity, but a starting point of 0.1% to 1% (w/v) is recommended. Stir until the dye is completely dissolved.[11]

  • Dyeing Process:

    • Gently submerge the prepared plastic part into the dye bath.[10]

    • The duration of submersion will determine the depth of the color. This can range from a few minutes to an hour.[12] It is advisable to perform a test on a small, inconspicuous area or a scrap piece of the same material to determine the optimal dyeing time.

    • For even coloration, gently agitate the dye bath or the part during the process.

  • Rinsing and Drying:

    • Once the desired color is achieved, remove the part from the dye bath using tongs.

    • Immediately rinse the part with cold water to stop the dyeing process.[12]

    • Allow the part to air dry completely or use a lint-free cloth.

  • Sealing (Optional):

    • To enhance durability and protect the colored surface, a clear protective coating, such as a spray-on acrylic sealer, can be applied.[10]

Performance Characteristics and Considerations

Heat Stability

Solvent Red 100 has a heat stability of up to 200°C.[1] It is crucial to ensure that the processing temperatures during extrusion or injection molding do not exceed this limit to prevent thermal degradation of the dye, which can lead to color changes or loss of color strength. For high-temperature engineering plastics that are processed above 200°C, other solvent dyes with higher heat stability may be more suitable.[2]

Lightfastness

Solvent Red 100 is reported to have good lightfastness.[1] Lightfastness is a measure of a colorant's ability to resist fading upon exposure to light. This property is critical for products intended for long-term use or those that will be exposed to sunlight. For applications requiring very high lightfastness, such as automotive exterior components, it is recommended to conduct specific lightfastness testing (e.g., using a xenon arc lamp according to ISO 105-B02) on the final colored plastic part.[11]

Migration Resistance

Dye migration is the movement of the colorant within the plastic matrix or to the surface, which can lead to surface blooming or staining of adjacent materials.[4] Solvent dyes, including Solvent Red 100, generally exhibit good migration resistance in amorphous polymers like PS, ABS, and PMMA, especially when used at temperatures well below their glass transition temperature.[6]

Factors Influencing Migration:

  • Polymer Type: Migration is more likely in crystalline polymers with low glass transition temperatures.[6]

  • Dye Concentration: Exceeding the solubility limit of the dye in the polymer can lead to migration. A typical recommended concentration range is 0.1% to 2%.[11]

  • Additives: The presence of certain additives, such as plasticizers, can increase the likelihood of dye migration.

  • Temperature: Elevated temperatures during storage or use can promote migration.[6]

To assess migration resistance, a common method is to press the colored plastic sample against a white, uncolored material (e.g., paper or cloth) under elevated temperature and humidity (e.g., 60°C, 95% RH for 24 hours) and observe for any color transfer.[11]

Safety and Handling

When working with Solvent Red 100 powder and its solvent solutions, it is essential to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid skin and eye contact.[13]

  • Ventilation: Work in a well-ventilated area or under a fume hood, especially when handling solvent-based solutions, to minimize inhalation of vapors.[13]

  • Handling Powder: Minimize dust generation when handling the dye powder.[13]

  • Storage: Store Solvent Red 100 in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials and sources of ignition.[5]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Uneven Color/Streaks - Poor dispersion of the dye.- Inadequate mixing.- Use a dispersing agent in the masterbatch.- Increase mixing time or use a more efficient mixer.- Ensure the dye is fully dissolved in solvent dyeing.
Color Fading - Exceeding the heat stability of the dye during processing.- Poor lightfastness for the application.- Lower the processing temperature to below 200°C.- Select a dye with higher heat stability if necessary.- For outdoor applications, consider a dye with a higher lightfastness rating or use UV stabilizers.
Dye Migration/Blooming - Dye concentration is too high.- Incompatibility with the polymer or additives.- Use in a crystalline polymer.- Reduce the dye concentration.[11]- Ensure compatibility of all components.- Select a low-migration dye or use a surface coating to prevent transfer.[11]

Conclusion

Solvent Red 100 is a highly effective colorant for a wide range of polymers, offering brilliant, transparent red shades. By understanding its properties and following the detailed protocols for masterbatching and solvent dyeing provided in this guide, researchers and professionals can achieve consistent, high-quality results in their plastic coloring applications. Careful consideration of polymer compatibility, processing parameters, and performance characteristics such as heat stability, lightfastness, and migration resistance is crucial for the successful implementation of this versatile dye.

References

  • Masterbatch Manufacturing Process: A Step-by-Step Overview. (n.d.). Retrieved from [Link]

  • Solvent Red 100 - World dye variety. (2012, October 16). Retrieved from [Link]

  • How to Dye Acrylic Plastic: A Complete Guide to the Process and Safety. (2024, August 6). Retrieved from [Link]

  • The Ultimate Guide to Dyeing Plastic: Techniques, Tips, and Durable Results. (2025, November 29). Retrieved from [Link]

  • Masterbatch Manufacturing Process: A Complete Guide. (2025, September 4). Retrieved from [Link]

  • Color Masterbatch Manufacturing Process and Manufacturing Machine Guide. (2025, April 16). Retrieved from [Link]

  • Solvent Dyes | Polaris Organics. (n.d.). Retrieved from [Link]

  • How Is Masterbatch Produced - Masterbatch Manufacturing Process. (2023, December 5). Retrieved from [Link]

  • FAQ - Solvent Dyes Trader. (n.d.). Retrieved from [Link]

  • Understanding Color Masterbatch Manufacturing Process. (2024, June 14). Retrieved from [Link]

  • Investigation into the effect of additives on migration of substances originating from colourants used in food. (n.d.). Retrieved from [Link]

  • 安全データシート(SDS) ソルベント#100 - 三協化学. (2025, March 21). Retrieved from [Link]

  • 10 Methods for Coloring Plastics. (2023, September 22). Retrieved from [Link]

  • Instructions for use of solvent dyes - China inter dye. (n.d.). Retrieved from [Link]

  • Solvent Dyes for Plastics: Types & Selection Guide - Ranbar Pigment. (2026, March 25). Retrieved from [Link]

  • Solvent Red Dyes - baoxu chemical. (2018, April 10). Retrieved from [Link]

  • Solvent red 1 | C17H14N2O2 | CID 14678 - PubChem. (n.d.). Retrieved from [Link]

  • A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields - PMC. (2025, November 11). Retrieved from [Link]

  • Migration tests - GILAC. (n.d.). Retrieved from [Link]

  • 溶剤染料 - 株式会社ファイン商事. (n.d.). Retrieved from [Link]

  • Technical Data Sheet Product Name : Solvent Red 1 CAS No. (n.d.). Retrieved from [Link]

  • Colorants for plastics - Lanxess. (n.d.). Retrieved from [Link]

  • what about Application characteristics of solvent dyes in plastics coloring? - FAQ. (2020, July 23). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Effect of Different Solutions on the Colour Stability of Nanoparticles or Fibre Reinforced PMMA - PMC. (2022, April 8). Retrieved from [Link]

  • Safety Data Sheet: C.I. Solvent Red 119 - Koch Color. (n.d.). Retrieved from [Link]

  • PS RESIN PROCESSING CONDITIONS. (n.d.). Retrieved from [Link]

  • Solvent dyes Pdf.. (n.d.). Retrieved from [Link]

  • Solvent effect on thermal degradation of polystyrene and poly-=-methylstyrene. (n.d.). Retrieved from [Link]

  • 油溶性染料 - オリヱント化学工業株式会社. (n.d.). Retrieved from [Link]

  • Solvent Dye - Taiwan Dyestuffs & Pigments Corp. (n.d.). Retrieved from [Link]

  • Color Index | ORIENT CHEMICAL INDUSTRIES CO.,LTD - オリヱント化学工業. (n.d.). Retrieved from [Link]

  • Lightfastness chart 3 (solvent based, etc.)/JUJO CHEMICAL CO., LTD. (n.d.). Retrieved from [Link]

  • What can I use to dye PMMA solution? For some reason I can not use the transparant PMMA solution. Any idea? | ResearchGate. (2016, December 12). Retrieved from [Link]

  • シラド化学の粉末染料. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Nile Red as a High-Performance Fluorescent Probe for Non-Polar Environments in Biological Systems

Authored by: Senior Application Scientist Introduction: The Critical Role of Probing Non-Polarity in Research and Drug Discovery The cellular landscape is a complex mosaic of microenvironments with varying polarities. No...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction: The Critical Role of Probing Non-Polarity in Research and Drug Discovery

The cellular landscape is a complex mosaic of microenvironments with varying polarities. Non-polar regions, such as lipid droplets and the hydrophobic cores of proteins, are central to numerous physiological and pathological processes, including energy storage, membrane dynamics, and protein folding. The ability to visualize and quantify these non-polar domains is crucial for advancing our understanding of cellular function and for the development of novel therapeutics.[1][2][3] Fluorescent probes that exhibit sensitivity to the polarity of their immediate surroundings are indispensable tools in this endeavor.[4][5] Nile Red (also known as Nile Blue Oxazone) is a preeminent example of such a probe, offering robust and sensitive detection of non-polar environments through a phenomenon known as solvatochromism.[6][7][8][9][10] This document provides a comprehensive guide to the principles and applications of Nile Red for researchers, scientists, and drug development professionals.

The Principle of Solvatochromism: How Nile Red Illuminates Non-Polarity

Nile Red is a hydrophobic, uncharged benzophenoxazone dye whose fluorescence is exquisitely sensitive to the polarity of its environment.[8] In aqueous or highly polar solvents, the dye exhibits minimal fluorescence.[7][9] However, upon partitioning into a non-polar, lipid-rich environment, it undergoes a significant enhancement in fluorescence quantum yield and a pronounced blue-shift in its emission spectrum.[7][9][10]

This behavior is rooted in the intramolecular charge transfer (ICT) characteristics of the molecule. In the ground state, Nile Red has a certain dipole moment. Upon excitation with light, there is a redistribution of electron density, leading to a more polar excited state with a larger dipole moment. In polar solvents, the solvent molecules can reorient around this excited-state dipole, stabilizing it and lowering its energy. This reduces the energy gap for fluorescence emission, resulting in a red-shifted (longer wavelength) and often quenched emission. Conversely, in a non-polar environment, this solvent relaxation is absent. The energy of the excited state remains high, leading to a larger energy gap for emission, which manifests as a blue-shifted (shorter wavelength) and intense fluorescence.[10][11][12]

This dramatic, environment-dependent spectral shift makes Nile Red a powerful ratiometric and intensity-based probe for detecting and characterizing hydrophobic structures within cells and in solution.[4][10]

cluster_0 Polar Environment (e.g., Cytosol) cluster_1 Non-Polar Environment (e.g., Lipid Droplet) GS_polar Ground State (S0) (Solvated) ES_polar Excited State (S1) (Stabilized by solvent relaxation) GS_polar->ES_polar Excitation Emission_polar Low Quantum Yield Red-Shifted Emission (~620-660 nm) ES_polar->Emission_polar Fluorescence Emission_polar->GS_polar GS_nonpolar Ground State (S0) (In hydrophobic pocket) ES_nonpolar Excited State (S1) (Unstabilized) GS_nonpolar->ES_nonpolar Excitation Emission_nonpolar High Quantum Yield Blue-Shifted Emission (~550-590 nm) ES_nonpolar->Emission_nonpolar Fluorescence Emission_nonpolar->GS_nonpolar

Caption: Mechanism of Nile Red's Solvatochromic Fluorescence Shift.

Photophysical Properties of Nile Red

The spectral characteristics of Nile Red are highly dependent on the solvent. This property is key to its utility. Below is a summary of its approximate photophysical properties in various solvents, illustrating the solvatochromic effect.

SolventPolarityApprox. Excitation Max (λex)Approx. Emission Max (λem)Fluorescence ColorQuantum Yield (Φ)
HexaneNon-polar~480-490 nm~520-530 nmGreen-GoldHigh
TolueneNon-polar~500-510 nm~550-560 nmYellow-GoldHigh
ChloroformModerately Polar~530-540 nm~600-610 nmOrangeModerate
AcetonePolar Aprotic~540-550 nm~620-630 nmRed-OrangeLow
MethanolPolar Protic~550-560 nm~630-640 nmRedVery Low
WaterHighly Polar~580-590 nm~650-660 nmDeep RedNearly Non-fluorescent[7][9]

Data compiled from various sources. Exact wavelengths can vary based on instrumentation and purity.[10][13]

Applications and Experimental Protocols

Nile Red is a versatile tool with applications ranging from cellular imaging to biophysical assays. Its primary uses include the selective staining of intracellular lipid droplets and the characterization of hydrophobic sites on proteins.[8][14]

Protocol 1: Staining of Intracellular Lipid Droplets in Live or Fixed Cells

This protocol describes the use of Nile Red to visualize neutral lipid droplets in cultured cells.

Rationale: Nile Red's high affinity for neutral lipids and its fluorescence enhancement in such environments make it an exceptional stain for lipid droplets, which appear as bright, distinctly colored organelles against a dark background.[14][]

Materials:

  • Nile Red powder (Molecular Weight: 318.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetone

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (for live cells)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for fixed cells)

  • Cultured cells on coverslips or in imaging-compatible plates

Procedure:

  • Preparation of Nile Red Stock Solution (1 mM):

    • Dissolve 0.32 mg of Nile Red in 1 mL of anhydrous DMSO or acetone.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. The solution is stable for several months.

  • Preparation of Nile Red Working Solution (1-10 µM):

    • Immediately before use, dilute the 1 mM stock solution into an appropriate aqueous buffer.

    • For live cells: Dilute the stock solution directly into pre-warmed (37°C) cell culture medium or PBS to a final concentration of 1-10 µM (a 1:100 to 1:1000 dilution). The optimal concentration should be determined empirically for each cell type.

    • For fixed cells: Dilute the stock solution into PBS to the same final concentration range.

  • Cell Preparation:

    • Live Cell Staining: a. Grow cells to the desired confluency on coverslips or imaging plates. b. Aspirate the culture medium. c. Wash the cells once with warm PBS. d. Add the pre-warmed Nile Red working solution (prepared in medium) to the cells. e. Incubate for 10-30 minutes at 37°C, protected from light.

    • Fixed Cell Staining: a. Grow cells as above. b. Wash with PBS, then fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Optional but recommended: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to ensure efficient probe entry.[16] e. Wash three times with PBS. f. Add the Nile Red working solution (prepared in PBS) and incubate for 10-30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells two to three times with PBS to remove excess, unbound dye.

    • Mount the coverslip with an appropriate mounting medium or add fresh PBS/medium to the imaging plate.

    • Image immediately using a fluorescence microscope.

Imaging Considerations:

  • Excitation/Emission: Use filter sets appropriate for detecting both the yellow-gold fluorescence of Nile Red in neutral lipids (e.g., Ex: 488-515 nm, Em: 520-590 nm) and the red fluorescence in more polar environments like phospholipids (e.g., Ex: 540-560 nm, Em: >600 nm).

  • Dual-Channel Imaging: By collecting images in two separate emission channels (e.g., a "green/yellow" and a "red" channel), one can distinguish between different lipid classes within the cell. Neutral lipid droplets will be prominent in the shorter wavelength channel.[17]

cluster_live Live Cell Pathway cluster_fixed Fixed Cell Pathway prep_stock Prepare 1 mM Nile Red Stock in DMSO prep_working Dilute to 1-10 µM Working Solution in PBS or Medium prep_stock->prep_working live_stain Incubate with Working Solution (10-30 min) prep_working->live_stain fixed_stain Incubate with Working Solution (10-30 min) prep_working->fixed_stain cell_culture Culture Cells on Coverslip/Plate live_wash_1 Wash with PBS cell_culture->live_wash_1 fix Fix with 4% PFA cell_culture->fix live_wash_1->live_stain final_wash Wash 2-3x with PBS live_stain->final_wash perm Permeabilize (optional) fix->perm perm->fixed_stain fixed_stain->final_wash image Fluorescence Microscopy (Dual-Channel Imaging) final_wash->image

Caption: Experimental Workflow for Staining Cells with Nile Red.

Protocol 2: Detection of Hydrophobic Protein Surfaces

This protocol outlines a spectrofluorometric assay to detect changes in protein conformation that expose hydrophobic surfaces, for example, during protein unfolding or ligand binding.

Rationale: When a protein unfolds or a ligand binds, it can expose previously buried hydrophobic pockets. Nile Red, being nearly non-fluorescent in the aqueous buffer, will bind to these newly available non-polar sites, resulting in a significant increase in fluorescence intensity and a blue-shift in the emission maximum.[8]

Materials:

  • Nile Red Stock Solution (1 mM in DMSO)

  • Purified protein of interest

  • Assay buffer (e.g., PBS or Tris buffer, pH 7.4). Ensure the buffer does not contain components that interfere with fluorescence.

  • Denaturant (e.g., Guanidinium chloride) or Ligand of interest

  • Spectrofluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Instrument Setup:

    • Set the spectrofluorometer to record emission spectra (e.g., from 550 nm to 700 nm).

    • Set the excitation wavelength to approximately 550 nm. Note: It is crucial to perform an initial excitation scan to determine the optimal excitation wavelength for the protein-bound dye, as this can differ from the dye in solution.

  • Sample Preparation:

    • Prepare a solution of the purified protein in the assay buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

    • Prepare a Nile Red working solution by diluting the 1 mM stock into the assay buffer to a final concentration of 1-5 µM. The final dye concentration should be similar to or slightly lower than the protein concentration to minimize background from unbound dye.

    • In a cuvette, mix the protein solution with the Nile Red working solution. Allow to equilibrate for 5-10 minutes at a constant temperature.

  • Baseline Measurement:

    • Record the fluorescence emission spectrum of the native protein with Nile Red. This is your baseline reading.

  • Inducing Conformational Change:

    • To the same cuvette, add the denaturant or ligand to the desired final concentration.

    • Mix gently and incubate for a time sufficient for the conformational change to occur. This time must be optimized for the specific protein system.

  • Final Measurement:

    • Record the fluorescence emission spectrum again.

    • Compare the final spectrum to the baseline. An increase in fluorescence intensity and/or a blue-shift in the emission maximum indicates the exposure of hydrophobic surfaces.

Data Analysis:

  • Quantify the change in fluorescence intensity at the emission maximum.

  • Note any shift in the wavelength of the emission maximum (λem).

  • Run appropriate controls, including Nile Red in buffer alone and the protein alone, to account for background signals.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In cellular imaging, the distinct localization of the bright yellow-gold fluorescence to spherical droplets, which can be co-localized with known lipid droplet markers like BODIPY 493/503, provides validation.[18] For the protein-binding assay, the low fluorescence of the dye in buffer alone serves as a crucial internal control, ensuring that any observed signal increase is a direct result of its interaction with the protein.

Conclusion

Nile Red is a powerful and versatile fluorescent probe for investigating non-polar microenvironments. Its pronounced solvatochromism provides a robust mechanism for detecting lipid-rich structures and changes in protein hydrophobicity with high sensitivity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can effectively leverage Nile Red to gain critical insights into a wide range of biological processes.

References

  • Ahn, H. Y., & Jun, C. H. (2022). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. Research Features. [Link]

  • Baker, M. (2010). Whole-animal imaging: the whole picture. Nature. [Link]

  • Brooks, J. A. (2023). Chasing Rainbows: The Colorful World of Solvatochromism. Early Navigation through Advanced Chemical Topics (EN+ACT). [Link]

  • Greenspan, P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology. [Link]

  • Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Journal of Cell Biology. [Link]

  • Imperial,i B., et al. (2014). Polarity-based fluorescence probes: properties and applications. RSC Advances. [Link]

  • Sackett, D. L., & Wolff, J. (1987). Nile red as a polarity-sensitive fluorescent probe of hydrophobic protein surfaces. Analytical Biochemistry. [Link]

  • Diaz, G. et al. (2008). Nile Red as a Polarity-Sensitive Fluorescent Probe of Hydrophobic Protein Surfaces. Journal of Biological Chemistry. [Link]

  • Plenderleith, R. A., et al. (2023). Optical Behavior of Nile Red in Organic and Aqueous Media Environments. MDPI. [Link]

  • de la Serna, E., et al. (2021). Nile Red fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity. PNAS. [Link]

  • Liu, T., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews. [Link]

  • Fluorescence Imaging: Enhancing Drug Development Processes. (n.d.). LinkedIn. [Link]

  • Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo. (n.d.). SpringerLink. [Link]

  • Georgiev, A., et al. (2018). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Molecules. [Link]

  • Wikipedia. (n.d.). Solvatochromism. [Link]

  • Wang, D., et al. (2020). Fluorescence imaging of drug target proteins using chemical probes. Acta Pharmaceutica Sinica B. [Link]

  • World of Dyes. (2012). Solvent Red 100. [Link]

  • Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules. [Link]

  • Khan, A., & Talib, A. (2008). Solvent effect on the spectral properties of Neutral Red. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Avanti Polar Lipids. (n.d.). Fluorescent Probes and Lipids. [Link]

  • Khan, A., & Talib, A. (2008). Solvent Effect on the Spectral Properties of Neutral Red. ResearchGate. [Link]

  • Science.gov. (n.d.). dye solvent red: Topics by Science.gov. [Link]

  • Jose, J., & Burgess, K. (2006). Syntheses and Properties of Water-Soluble Nile Red Derivatives. Tetrahedron. [Link]

  • Yoo, S., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Nature Communications. [Link]

  • De-la-Serna, E., et al. (2021). Rich redox-activity and solvatochromism in a family of heteroleptic cobalt complexes. Dalton Transactions. [Link]

  • Baoxu Chemical. (2018). Solvent Red Dyes. [Link]

  • Würth, C., et al. (2011). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600−1000 nm. Analytical Chemistry. [Link]

  • Greenspan, P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Journal of Lipid Research. [Link]

  • Effects of Solvents on Fluorescence of Biological Dyes. (2016). Hackaday.io. [Link]

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. [Link]

  • Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Photochemistry. [Link]

  • Brooks, J. A. (2023). Chasing Rainbows: The Colorful World of Solvatochromism. Early Navigation through Advanced Chemical Topics (EN+ACT). [Link]

  • Al-Mokaram, A. A. M., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports. [Link]

  • de la Torre, P. G., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules. [Link]

  • Agilent Technologies. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. [Link]

  • Liu, Y., et al. (2022). Surface Preparation for Single-Molecule Fluorescence Imaging in Organic Solvents. Langmuir. [Link]

  • Dyeing to Know: Optimizing Solvents for Nile Red Fluorescence in Microplastics Analysis. (2024). Research Square. [Link]

  • FluoroFinder. (n.d.). dsRed Dye Profile. [Link]

Sources

Method

Application Note: High-Fidelity Lipid Droplet Staining in Mammalian Cell Lines Using Solvent Red 100

Executive Summary The accurate quantification of intracellular lipid droplets (LDs) is a cornerstone of metabolic disease research, particularly in modeling hepatic steatosis, adipogenesis, and macrophage foam cell forma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of intracellular lipid droplets (LDs) is a cornerstone of metabolic disease research, particularly in modeling hepatic steatosis, adipogenesis, and macrophage foam cell formation. While Oil Red O has historically been the default stain, its propensity for solvent evaporation and subsequent dye precipitation creates artifactual puncta that confound automated High-Content Screening (HCS) algorithms.

As an alternative, Solvent Red 100 (also known as Sudan Red 7B or Fat Red 7B) offers superior thermodynamic stability and deeper optical contrast. When formulated in an optimized polyethylene glycol (PEG)-glycerol matrix, Solvent Red 100 eliminates precipitation artifacts, preserves delicate lipid structures, and provides a robust, reproducible readout for drug development assays.

The Mechanistic Basis of Solvent Red 100 Staining

To master lipid staining, one must understand the underlying physical chemistry. Solvent Red 100 is a highly lipophilic, non-fluorescent diazo dye. It does not bind to lipids via ionic or covalent interactions; rather, it stains through thermodynamic partitioning .

When the dye solution is introduced to the aqueous environment of the cell, the dye molecules thermodynamically favor the hydrophobic core of the lipid droplets (composed primarily of triacylglycerols and cholesteryl esters) over the polar solvent [1].

The Causality of Solvent Selection

The most critical variable in this assay is not the dye itself, but the solvent carrier. Traditional protocols use 60% isopropanol or ethanol. However, alcohols are volatile and act as mild lipid extractants. If left on the cells too long, the solvent will dissolve the very lipid droplets you are attempting to stain, while the rapid evaporation of the alcohol causes the dye to crash out of solution, forming false-positive crystals.

To circumvent this, we adapt a matrix originally developed for plant histology [2]: a PEG 400 and Glycerol mixture. This water-miscible polymer system efficiently dissolves the dye without extracting cellular lipids and has a near-zero evaporation rate at room temperature, ensuring a pristine, artifact-free background.

G FFA Free Fatty Acids (e.g., Oleic Acid Uptake) ER Endoplasmic Reticulum (TAG Synthesis via DGAT) FFA->ER Esterification LD Mature Lipid Droplet (Hydrophobic Core) ER->LD Membrane Budding PART Thermodynamic Partitioning LD->PART Target Affinity DYE Solvent Red 100 (in PEG-Glycerol) DYE->PART Application VIS High-Contrast Red Signal PART->VIS Dye Accumulation

Mechanism of lipid droplet biogenesis and Solvent Red 100 thermodynamic partitioning.

Comparative Analysis of Lipid Probes

To justify the selection of Solvent Red 100 over other common probes, we must evaluate their performance metrics in the context of cell-based assays.

FeatureSolvent Red 100 (PEG-Glycerol)Oil Red O (Isopropanol)Nile Red (Fluorescent)
Dye Class Diazo (Non-fluorescent)Diazo (Non-fluorescent)Oxazone (Fluorescent)
Precipitation Risk Very Low (Stable polymer matrix)High (Volatile solvent)Low
Lipid Extraction Risk Low (Non-destructive carrier)Moderate (Alcohol-based)Low (Aqueous/DMSO)
Signal-to-Noise Excellent (Deep red contrast)Moderate (Prone to artifacts)High (Requires quenching)
Primary Application High-Content Brightfield ScreeningRoutine Tissue HistologyLive-cell Confocal Imaging

Establishing a Self-Validating System

A robust protocol must be self-validating. To ensure that the red signal observed is strictly due to neutral lipid accumulation and not non-specific protein binding or dye precipitation, this protocol mandates the parallel execution of a Lipid-Depleted Negative Control and an Oleic Acid Positive Control [3].

Workflow A 1. Cell Culture (+/- Oleic Acid) B 2. Fixation (4% PFA, No Solvents) A->B C 3. Lipid Extraction (Negative Control Only) B->C Subset D 4. Staining (Solvent Red 100) B->D Standard C->D E 5. Validation (Signal Comparison) D->E

Self-validating experimental workflow for Solvent Red 100 lipid droplet staining.

Optimized Experimental Protocol

Reagent Preparation

The causality of this formulation is to create a viscous, non-volatile environment that maximizes dye solubility while protecting cellular architecture.

  • PEG-Glycerol Base : In a glass beaker, mix 50 mL of Polyethylene Glycol 400 (PEG-400) with 50 mL of 90% Glycerol.

  • Dye Integration : Add 0.1 g of Solvent Red 100 powder to the PEG-Glycerol mixture (yielding a 0.1% w/v solution).

  • Thermal Solubilization : Heat the solution to 90°C for 1 hour under continuous magnetic stirring. Note: Heating is required to break the crystalline lattice of the dye, allowing it to fully integrate into the polymer matrix.

  • Filtration : Allow the solution to cool to room temperature. Pass the solution through a 0.45 µm syringe filter to remove any un-dissolved particulate matter. Store in the dark at room temperature.

Cell Culture and Fixation

This protocol is optimized for adherent cell lines such as 3T3-L1 (adipocytes), HepG2 (hepatocytes), or THP-1 derived macrophages.

  • Seeding & Treatment : Cultivate cells in a 96-well imaging plate. To induce lipid droplet formation (Positive Control), supplement the media with 400 µM Oleic Acid conjugated to BSA for 24 hours [4].

  • Washing : Carefully aspirate media and wash gently with 1X PBS. Caution: Lipid-laden cells are highly buoyant and detach easily. Pipette against the well wall.

  • Fixation (Critical Step) : Apply 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Mechanistic Insight : You must use aqueous PFA to crosslink the structural proteins (perilipins) surrounding the lipid droplet. Never use methanol or acetone for fixation , as organic solvents will instantly dissolve and extract the neutral lipids, yielding false-negative results.

  • Post-Fix Wash : Wash the cells three times with 1X PBS to remove residual formaldehyde.

The Self-Validation Step (Lipid Extraction)
  • Negative Control Wells : To a subset of the PFA-fixed wells, add 100% Isopropanol for 30 minutes at room temperature, then wash with PBS.

    • Mechanistic Insight : This deliberately extracts all neutral lipids from the cells. When subsequently stained with Solvent Red 100, these wells must show zero signal. If a signal persists, your dye is precipitating or binding non-specifically to proteins.

Staining and Image Acquisition
  • Dye Application : Aspirate PBS and add 100 µL of the filtered Solvent Red 100 PEG-Glycerol solution to all wells.

  • Incubation : Incubate at room temperature for 45 minutes. Because the solvent does not evaporate, this plate does not need to be sealed.

  • Destaining/Washing : Aspirate the viscous dye solution. Wash the cells gently 3 to 4 times with distilled water until the wash fluid runs completely clear.

  • Imaging : Image immediately using a brightfield microscope or a High-Content Imager. Lipid droplets will appear as sharply defined, deep red/crimson spheres localized in the cytoplasm.

Troubleshooting & Mechanistic Interventions

  • Issue: "Halo" effects or fused lipid droplets.

    • Causality: The cells were under-fixed, or the PFA was expired. Without a rigid crosslinked protein boundary, the hydrophobic lipid droplets will spontaneously fuse to minimize their surface area in the aqueous environment. Ensure fresh 4% PFA is used.

  • Issue: Red crystalline needles appearing on the cell surface.

    • Causality: The dye solution is supersaturated or was not properly filtered. The thermodynamic equilibrium shifted, causing the dye to crash out. Re-filter the PEG-Glycerol solution through a 0.45 µm membrane.

  • Issue: Complete absence of staining in known steatotic cells.

    • Causality: Unintentional lipid extraction occurred. Verify that no ethanol or methanol was used during the washing or fixation steps.

References

  • Boyanovsky, B. B., et al. (2005). Effects of phospholipase A2 and its products on structural stability of human LDL: relevance to formation of LDL-derived lipid droplets. Journal of Lipid Research. URL:[Link]

  • Brundrett, M. C., Kendrick, B., & Peterson, C. A. (1991). Efficient lipid staining in plant material with Sudan red 7B or fluoral yellow 088 in polyethylene glycol-glycerol. Biotechnic & Histochemistry, 66(3), 111-116. URL:[Link]

  • Lin, C. Y., et al. (2001). Contribution of HDL-apolipoproteins to the inhibition of low density lipoprotein oxidation and lipid accumulation in macrophages. Journal of Biomedical Science. URL:[Link]

  • Riehle, C., et al. (2022). Cardiomyocyte p38 MAPKα suppresses a heart–adipose tissue–neutrophil crosstalk in heart failure development. Basic Research in Cardiology. URL:[Link]

Application

Application Notes and Protocols for the Preparation of Solvent Red 100 Stock Solutions

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of Solvent Red 100 stock solutions. The protocols herein are designed to e...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of Solvent Red 100 stock solutions. The protocols herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility.

Introduction to Solvent Red 100

Solvent Red 100, also identified by the Colour Index (C.I.) number 12716 and CAS Registry Number 10380-30-0, is a red, single azo dye.[1] Its molecular formula is C₁₆H₁₃N₅O₄, with a molecular weight of 339.31 g/mol .[1] As a member of the solvent dye class, it is characterized by its solubility in organic solvents and insolubility in water.[2][3][4] This property makes it highly versatile for a range of industrial and research applications, including the coloring of plastics, synthetic resins, varnishes, and wood stains.[1][5] In scientific research, solvent dyes are also utilized as staining agents to help identify various components within cellular structures.[3] The preparation of accurate and stable stock solutions is the foundational step for its reliable use in any experimental context.

Critical Health and Safety Precautions

Handling Solvent Red 100 powder requires adherence to standard laboratory safety protocols to minimize exposure and risk.

Before beginning any work, you must consult the manufacturer-specific Safety Data Sheet (SDS) for the exact lot of Solvent Red 100 you are using.

General Handling Guidelines:

  • Engineering Controls: Always handle the solid dye powder and concentrated solutions within a certified chemical fume hood to prevent inhalation of airborne particles.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Avoid Contamination: Avoid creating dust when handling the powder.[6] Do not eat, drink, or smoke in the work area.[7]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation develops or persists, seek medical attention.[6][8]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[8]

  • Disposal: Dispose of waste materials in accordance with federal, state, and local regulations.[8]

Core Principles of Stock Solution Preparation

Solvent Selection: The Key to a Stable Solution

The term "solvent dye" inherently points to its solubility in non-polar, organic media.[4] The choice of solvent is paramount and should be dictated by two factors: the ability to fully dissolve the dye at the desired concentration and its compatibility with the downstream experimental application. Solvent Red 100 is known to be soluble in alcohol and ester-based solvents.[1] For general laboratory use, several HPLC-grade solvents are suitable candidates.

SolventSolubility & Compatibility NotesReference
Alcohols (Ethanol, Methanol) Good solubility for many solvent dyes. A common first choice for many applications.[1]
Esters (Ethyl Acetate) Good solubility. Often used in applications involving lacquers and resins.[1][9]
Ketones (Acetone) High solvating power. Note its high volatility.[10]
Acetonitrile Excellent solvent for preparing analytical standards for chromatography (HPLC) and spectrophotometry.[9]
Aromatic Hydrocarbons (Toluene) High solubility. Often used in industrial applications for inks and coatings. Use with caution due to higher toxicity.[10][11]

It is recommended to perform a small-scale solubility test if you are uncertain about the dye's performance in a specific solvent at your target concentration.

Ensuring Complete Dissolution

For a stock solution to be accurate, the solute must be completely dissolved. Undissolved microparticles can lead to significant errors in concentration, especially when preparing subsequent dilutions. Several techniques can be employed to facilitate dissolution:

  • Vortexing: Vigorous mixing for several minutes.

  • Ultrasonication: Using an ultrasonic bath is a highly effective method for breaking up solute agglomerates and ensuring complete dissolution without excessive heating.[9] This is the recommended method.

  • Gentle Warming: A water bath can be used to gently warm the solution, which often increases solubility. However, this must be done with extreme caution, especially when using flammable organic solvents, and should be performed in a fume hood away from ignition sources.[12]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the standard preparation of a 1 mg/mL (1000 µg/mL) stock solution of Solvent Red 100.

Materials:

  • Solvent Red 100 (analytical standard grade)

  • HPLC-grade solvent of choice (e.g., Acetonitrile)

  • 10 mL Class A volumetric flask

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Pasteur pipette or micropipette

  • Ultrasonic bath

  • Amber glass vial with a screw cap for storage

Procedure:

  • Weighing: Accurately weigh approximately 10.0 mg of Solvent Red 100 powder onto weighing paper using an analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into the 10 mL volumetric flask. Ensure all powder is transferred by gently tapping the weighing paper.

  • Initial Dissolution: Add approximately 7-8 mL of the chosen solvent to the volumetric flask.

  • Sonication: Cap the flask and place it in an ultrasonic bath. Sonicate for 10-15 minutes.[9] Periodically remove and swirl the flask. The solution should become clear and free of any visible particles.

  • Final Dilution: Once the powder is fully dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Transfer & Labeling: Transfer the final stock solution to a clean, amber glass vial for storage. Label the vial clearly with the compound name ("Solvent Red 100"), the exact concentration (e.g., 1.02 mg/mL, based on your exact weight), the solvent used, the preparation date, and your initials.

Quality Control and Validation

A prepared stock solution should be validated to ensure its quality and accuracy.

  • Visual Inspection: The solution should be a clear, homogenous liquid with no visible particulates or precipitate.

  • Spectrophotometric Verification: UV-Visible spectrophotometry is a rapid and effective method to confirm the presence of the dye and check for consistency between batches.

    • Prepare a dilution of the stock solution (e.g., 1:100) using the same solvent.

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Scan the diluted solution across a relevant wavelength range (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance at the determined λmax.

    • This absorbance value can be used as a quality control benchmark for future preparations. According to the Beer-Lambert law, absorbance is directly proportional to concentration, so consistent absorbance readings indicate consistent solution preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity and extend the shelf-life of the stock solution.

  • Light Protection: Store the solution in an amber glass vial to protect the dye from potential photodegradation.[9]

  • Temperature: Store the vial in a cool, dark place. Refrigeration at 2-8°C is generally recommended. However, before use, always allow the solution to warm to room temperature and check for any precipitation that may have occurred at the lower temperature.

  • Evaporation: Ensure the vial cap is tightly sealed to prevent solvent evaporation, which would alter the concentration over time.

  • Long-Term Stability: While solvent dyes generally exhibit good stability, it is best practice to prepare fresh stock solutions periodically for critical experiments.[3] Monitor for any signs of degradation, such as color change or precipitation.

Workflow and Data Visualization

Workflow for Solvent Red 100 Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage weigh 1. Weigh Solvent Red 100 (Analytical Balance) transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add ~70% of Final Solvent Volume transfer->add_solvent dissolve 4. Dissolve Completely (Ultrasonication) add_solvent->dissolve dilute 5. Dilute to Final Volume (Fill to Mark) dissolve->dilute mix 6. Homogenize by Inversion dilute->mix qc_visual 7. Visual Inspection (Check for Particulates) mix->qc_visual qc_spec 8. Spectrophotometric Verification (Optional) qc_visual->qc_spec store 9. Transfer to Amber Vial & Store at 2-8°C qc_spec->store

Sources

Method

Solvent Red 100 as a tracer dye in non-polar solvent systems.

Application Note: Solvent Red 100 as a Tracer Dye in Non-Polar Solvent Systems and Lipid-Based Formulations Introduction & Mechanistic Overview Solvent Red 100 (CAS: 10380-30-0) is a highly robust 1:2 chromium azo comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent Red 100 as a Tracer Dye in Non-Polar Solvent Systems and Lipid-Based Formulations

Introduction & Mechanistic Overview

Solvent Red 100 (CAS: 10380-30-0) is a highly robust 1:2 chromium azo complex dye widely utilized in industrial and scientific applications requiring intense coloration in organic media[1]. Unlike standard water-soluble azo dyes, the complexation of the azo core with a central chromium atom sterically and electronically shields its polar functional groups[2]. This unique structural configuration renders the molecule highly lipophilic, ensuring excellent solubility in non-polar and semi-polar solvents (e.g., methylene chloride, chloroform, toluene, and ketones) while strictly preventing partitioning into aqueous phases[3].

In drug development and microfluidics, tracking the organic phase—such as the lipid core of lipid nanoparticles (LNPs) or the oil phase in oil-in-water (O/W) emulsions—is a critical analytical requirement. Solvent Red 100 serves as an ideal tracer dye in these non-polar systems due to its distinct absorption maximum ( λmax​ ) at 512 nm[4]. This specific wavelength conveniently avoids the ultraviolet (UV) region where most structural lipids, polymers, and active pharmaceutical ingredients (APIs) absorb, thereby minimizing background interference during spectrophotometric quantification.

Physicochemical Properties

PropertySpecification / Value
Chemical Name Solvent Red 100
CAS Registry Number 10380-30-0[1]
Molecular Structure 1:2 Chromium Azo Complex[4]
Molecular Formula C32​H22​CrN10​O8​⋅H [1]
Absorption Maximum ( λmax​ ) 512 nm (in chloroform/methylene chloride)[4]
Solubility Profile Highly soluble in non-polar/organic solvents (e.g., Chloroform, Toluene, MEK); Insoluble in water[3]
Primary Application Tracer dye, organic phase tracking, inkjet inks[5]

Workflow Visualization

Workflow A Solvent Red 100 (Solid Powder) C Primary Solubilization & Sonication A->C B Non-Polar Carrier (e.g., Chloroform/Toluene) B->C D 0.22 µm PTFE Filtration (Aggregate Removal) C->D Homogeneous Phase E LNP / Emulsion Formulation (Microfluidic Mixing) D->E Tracer Integration F Spectrophotometric Tracking (λmax = 512 nm) E->F Flow/Distribution Analysis

Workflow for integrating Solvent Red 100 into non-polar systems and downstream tracking.

Experimental Protocols

Protocol A: Preparation of Standardized Solvent Red 100 Solutions

  • Objective: To create a homogeneous, aggregate-free stock solution of Solvent Red 100 in a non-polar solvent.

  • Causality: Azo dyes frequently form strong intermolecular π−π stacking interactions, leading to crystalline aggregates during storage. Sonication provides the cavitation energy required to disrupt this lattice, ensuring complete solvation. Subsequent filtration removes any residual micro-particulates that would otherwise cause Rayleigh scattering, which artificially inflates absorbance readings during downstream spectrophotometry.

  • Weigh exactly 10.0 mg of Solvent Red 100 powder using an analytical balance.

  • Transfer the powder to a 10 mL amber glass volumetric flask (amber glass prevents potential photo-degradation of the azo bond).

  • Add 8 mL of the chosen non-polar solvent (e.g., chloroform or toluene).

  • Sonicate the solution in a water bath at room temperature for 15 minutes until no visible solids remain.

  • Bring the volume up to the 10 mL mark with the solvent to achieve a 1.0 mg/mL stock solution.

  • Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dry amber vial. (Critical Note: PTFE is strictly required; strong non-polar solvents will dissolve standard PES or nylon filters, contaminating your sample with polymers).

  • Validation Checkpoint: Measure the absorbance of a 1:100 dilution of the filtrate at 700 nm (a region where the dye does not absorb). An absorbance >0.05 indicates incomplete filtration of light-scattering aggregates; re-filter the stock if necessary.

Protocol B: Integration into Lipid Nanoparticles (LNPs) or Emulsions

  • Objective: To encapsulate the tracer dye within the hydrophobic core of a delivery vehicle for tracking.

  • Causality: Introducing the highly lipophilic 1:2 chromium complex strictly into the organic phase prior to mixing ensures that the dye is kinetically trapped within the lipid core during self-assembly or homogenization. This prevents dye leakage into the continuous aqueous phase[4].

  • Prepare the organic phase: Dissolve your lipid mixture (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid) in ethanol or chloroform.

  • Spike the organic phase with the filtered Solvent Red 100 stock solution to achieve a final dye concentration of 0.1% to 0.5% (w/w) relative to the total lipid mass.

  • Prepare the aqueous phase: Formulate your aqueous buffer (e.g., 50 mM acetate buffer, pH 4.0).

  • Perform microfluidic mixing or high-shear homogenization of the organic and aqueous phases at the desired flow rate ratio (typically 3:1 Aqueous:Organic).

  • Dialyze the resulting formulation against 1X PBS (pH 7.4) using a 10 kDa MWCO membrane for 24 hours to remove residual organic solvents and any unencapsulated dye.

  • Validation Checkpoint: Visually and spectrophotometrically inspect the dialysate buffer. The dialysate should be completely clear. Any red tint (absorbance at 512 nm) indicates that the dye is partitioning out of the non-polar core, which acts as a direct diagnostic indicator of formulation instability or lipid phase separation.

Protocol C: Spectrophotometric Validation and Limit of Detection (LOD)

  • Objective: To quantify the encapsulation efficiency and track the dye concentration.

  • Causality: Establishing a standard curve based on the Beer-Lambert law ( A=ϵlc ) at 512 nm allows for precise quantification of the organic phase distribution without interference from the delivery vehicle[4].

  • Prepare a serial dilution of the Solvent Red 100 stock solution in the base non-polar solvent (Concentrations: 1, 2.5, 5, 10, 25, and 50 µg/mL).

  • Blank the UV-Vis spectrophotometer with the pure non-polar solvent.

  • Measure the absorbance of each standard at 512 nm.

  • Plot Absorbance vs. Concentration to determine the molar extinction coefficient ( ϵ ) and the linearity ( R2 ).

  • To quantify the dye in the final LNP formulation, lyse a known volume of the LNPs by diluting 1:10 in chloroform to completely dissolve the lipid core and release the encapsulated dye, then measure absorbance at 512 nm.

  • Validation Checkpoint: Ensure the R2 of the standard curve is ≥0.995 . If the lysed sample absorbance exceeds 1.0 AU, dilute the sample further to remain within the linear dynamic range of the detector.

Data Presentation: Representative Spectrophotometric Calibration

To facilitate easy comparison and validation of your own standard curves, the following table summarizes expected quantitative absorbance data for Solvent Red 100 in chloroform at 512 nm (1 cm path length).

Concentration (µg/mL)Expected Absorbance (AU) at 512 nmSignal-to-Noise Ratio (Estimated)Linearity Status
1.00.045 ± 0.002> 10Linear
2.50.112 ± 0.005> 25Linear
5.00.225 ± 0.010> 50Linear
10.00.450 ± 0.015> 100Linear
25.01.125 ± 0.030> 250Upper Linear Limit
50.02.150 ± 0.080N/ANon-Linear (Requires Dilution)

Troubleshooting & Quality Control

  • Issue: High background absorbance or baseline drift during UV-Vis measurement.

    • Causality: Presence of undissolved dye particulates causing light scattering.

    • Solution: Ensure strict adherence to the 0.22 µm PTFE filtration step in Protocol A. Do not substitute with PES or Nylon, as non-polar solvents will dissolve the filter membrane, introducing polymer contaminants that scatter light.

  • Issue: Dye leaching from the LNP/Emulsion into the aqueous phase over time.

    • Causality: While Solvent Red 100 is highly lipophilic, extreme pH environments (e.g., pH < 2 or pH > 10) can disrupt the 1:2 chromium complex, exposing polar functional groups and altering its partition coefficient.

    • Solution: Maintain the aqueous continuous phase at a physiological or mildly acidic pH (pH 4.0 - 7.4) to preserve the structural integrity of the chromium azo complex.

References

  • Title: Solvent Red 100 10380-30-0 - Guidechem Source: Guidechem URL
  • Title: Solvent Red 100 - World dye variety Source: World Dye Variety URL
  • Title: US20120176442A1 - Thermal ink jet ink composition Source: Google Patents URL
  • Title: Determination and Quantitative Extraction of Red Tattoo Pigments Source: Publikationsserver der Universität Regensburg URL

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent photobleaching of Solvent Red 100 during microscopy.

Welcome to the Technical Support Center for Microscopy Applications. This guide provides advanced troubleshooting strategies for researchers experiencing rapid signal loss when using Solvent Red 100 (C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Microscopy Applications. This guide provides advanced troubleshooting strategies for researchers experiencing rapid signal loss when using Solvent Red 100 (C.I. 12716), a single azo dye, in fluorescence microscopy.

Part 1: Mechanistic Insight – The Causality of Photobleaching

To effectively prevent photobleaching, we must first understand the molecular vulnerabilities of the fluorophore. Solvent Red 100 is an azo dye characterized by a central nitrogen-nitrogen double bond (N=N). When exposed to intense excitation light (such as lasers or arc lamps in fluorescence microscopy), azo dyes undergo a two-step degradation process:

  • Photoisomerization: The dye rapidly transitions from its stable trans configuration to a metastable cis state upon photon absorption[1].

  • Irreversible Cleavage: While in the excited or cis state, the dye is highly susceptible to reactive oxygen species (ROS), particularly hydroxyl radicals and singlet oxygen[2]. These ROS attack the azo bond, leading to an irreversible N=N bond breakdown and complete loss of fluorescence[1].

Because this process is heavily mediated by oxygen and free radicals, standard "dimming" of light is often insufficient. A systematic approach targeting the chemical environment is required.

G N1 Ground State (Trans-Azo) N2 Excited State (Photon Absorption) N1->N2 Excitation N3 Cis-Azo Isomer (Metastable) N2->N3 Photoisomerization N4 ROS Generation (O2 Interaction) N2->N4 Electron Transfer N5 Irreversible Bleaching (N=N Bond Cleavage) N2->N5 Direct Photoreduction N3->N1 Thermal Relaxation N4->N5 Oxidation

Diagram 1: Molecular mechanism of azo dye photobleaching via ROS and photoisomerization.

Part 2: Troubleshooting & FAQs

Q1: I am using standard PBS as my imaging buffer. Why does my Solvent Red 100 signal fade within seconds of opening the shutter? A: Aqueous buffers like PBS are saturated with dissolved oxygen. When Solvent Red 100 is excited, it transfers energy to this dissolved oxygen, creating a localized burst of free radicals that immediately cleave the dye's azo bonds[2]. You must replace standard PBS with a specialized antifade mounting medium or an oxygen-scavenging buffer.

Q2: Which antifade reagent is most effective for azo dyes like Solvent Red 100? A: Free radical scavengers are the most effective. n-Propyl gallate is highly recommended for azo dyes because it efficiently neutralizes hydroxyl radicals without quenching the initial fluorescence[3]. While p-Phenylenediamine (PPD) is also a strong scavenger, it can sometimes react with the dye itself, reducing your starting signal-to-noise ratio[3].

Q3: How should I adjust my confocal microscope settings to minimize this artifact? A: Implement a "Low Power, High Gain" strategy.

  • Reduce Excitation Power: Drop your laser power to 1-5% of the maximum.

  • Increase Pixel Dwell Time/Averaging: Compensate for lower laser power by increasing the detector gain (within the linear range) or using line averaging.

  • Use Pulsed Illumination: If using widefield microscopy, use a mechanical shutter to pulse the light, allowing the metastable cis-azo isomers time to thermally relax back to the stable trans state before the next photon strike[1].

Part 3: Quantitative Comparison of Antifade Strategies

To select the optimal protective environment for your experiment, compare the properties of common antifade reagents below.

Antifade AgentPrimary MechanismEfficacy for Azo DyesKey Drawbacks / Considerations
n-Propyl Gallate Free radical scavengerHigh Requires DMSO/DMF for initial solvation; excellent for fixed tissues[3].
p-Phenylenediamine (PPD) Electron donor / ScavengerMedium-High Can cause initial fluorescence quenching; oxidizes to a brown color over time[3].
DABCO Singlet oxygen quencherMedium Less effective against hydroxyl radicals; better suited for cyanine dyes than azo dyes.
Glucose Oxidase/Catalase Enzymatic oxygen depletionVery High Ideal for live-cell imaging; requires fresh preparation and sealed imaging chambers[3].

Part 4: Validated Experimental Protocols

Every protocol utilized in your workflow should be self-validating. The following methodologies include built-in validation steps to ensure the causality of your experimental choices is sound.

Protocol A: Preparation and Application of n-Propyl Gallate Antifade Medium (Fixed Samples)

This protocol utilizes n-propyl gallate to scavenge ROS, preventing the oxidation of the N=N bond[3].

Step 1: Stock Preparation

  • Weigh 2.0 g of n-propyl gallate.

  • Dissolve in 10 mL of Dimethylformamide (DMF) or DMSO to create a 20% (w/v) stock solution[3]. Note: Gentle warming (37°C) may be required for complete dissolution.

Step 2: Medium Formulation

  • In a conical tube, combine 9 mL of pure Glycerol and 1 mL of 10X PBS[3].

  • Add 100 µL of the 20% n-propyl gallate stock solution[3].

  • Vortex vigorously until optically homogeneous. Store in 1 mL aliquots at -20°C, strictly protected from light.

Step 3: Mounting & Self-Validation

  • Mount your Solvent Red 100-stained sample using 15 µL of the prepared medium. Seal the coverslip edges with nail polish or a specialized sealant to prevent oxygen ingress.

  • Validation Step: Prepare a parallel control slide mounted in standard 1X PBS. Image both slides under identical laser power. Record the mean fluorescence intensity (MFI) over a 60-second continuous exposure. A successful antifade preparation will yield an MFI decay of <15% over 60 seconds, whereas the PBS control will typically decay by >60%.

Protocol B: Enzymatic Oxygen Scavenging System (Live-Cell Imaging)

For live cells where glycerol-based media are toxic, this system enzymatically removes dissolved oxygen from the buffer[3].

Step 1: Reagent Preparation

  • Prepare a live-cell imaging buffer (e.g., Tyrode's solution or HBSS) supplemented with 10 mM D-glucose.

  • Immediately before imaging, add Glucose Oxidase to a final concentration of 50 µg/mL and Catalase to a final concentration of 10 µg/mL[3].

Step 2: Chamber Sealing & Validation

  • Replace the standard media in your imaging dish with the enzymatic buffer.

  • Seal the chamber tightly (e.g., using a mineral oil overlay or a sealed stage top incubator) to prevent atmospheric oxygen from re-dissolving into the buffer.

  • Validation Step: Monitor the cells using brightfield microscopy for 10 minutes prior to fluorescence acquisition to ensure the enzymatic depletion of oxygen is not inducing acute morphological stress (e.g., blebbing). Proceed with fluorescence acquisition once cell viability is confirmed.

Workflow S1 1. Sample Preparation S2 2. Antifade Application S1->S2 S3 3. Optical Optimization S2->S3 S4 4. Image Acquisition S3->S4 S5 5. Bleach Rate Validation S4->S5

Diagram 2: Standardized workflow for mitigating photobleaching during fluorescence microscopy.

References

  • Qu, J., et al. "Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation." Journal of Chemical and Pharmaceutical Research.
  • Nakanishi, M., et al. "Ultraviolet photobleaching process of azo dye doped polymer and silica films for fabrication of nonlinear optical waveguides." Optica Publishing Group (Applied Optics).
  • Benchchem Technical Resources. "Improving the photostability of Acid Red 29 in fluorescence microscopy." Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Solvent Red 100 for Live-Cell Imaging of Lipid Droplets

Welcome to the technical support center for the application of Solvent Red 100 in live-cell imaging. This guide is designed for researchers, scientists, and drug development professionals who are looking to visualize and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of Solvent Red 100 in live-cell imaging. This guide is designed for researchers, scientists, and drug development professionals who are looking to visualize and analyze lipid droplets in living cells. As the use of Solvent Red 100, traditionally known as Oil Red O in histology, for live-cell applications is an evolving area, this resource provides a comprehensive framework for optimizing its concentration and troubleshooting common experimental hurdles. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity of your research.

Introduction to Solvent Red 100 in Live-Cell Imaging

Solvent Red 100 is a lysochrome (fat-soluble) diazo dye commonly used for the staining of neutral lipids, including triglycerides and cholesterol esters[1][2][3]. Its principle of action is based on its higher solubility in lipids than in the solvent it is dissolved in, leading to its accumulation in lipid-rich structures like lipid droplets, which appear as red puncta within the cell[4]. While extensively used for fixed cells and tissues, its application in live-cell imaging presents unique challenges and opportunities. The key to successful live-cell imaging with Solvent Red 100 lies in the careful optimization of its concentration to achieve a balance between adequate signal and minimal cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration for Solvent Red 100 in live-cell imaging?

A1: For live-cell imaging, it is crucial to start with a much lower concentration than what is typically used for fixed-cell staining. A good starting point is a concentration range of 1-10 µg/mL. The optimal concentration will be cell-type dependent and must be determined empirically.

Q2: How should I prepare a stock solution of Solvent Red 100?

A2: Solvent Red 100 is poorly soluble in aqueous solutions. A stock solution can be prepared by dissolving the dye in a small amount of a suitable organic solvent like isopropanol or DMSO[2][4][5]. For instance, a 1 mg/mL stock solution in 100% isopropanol can be prepared and then further diluted in your cell culture medium to the final working concentration[2][5]. Always ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your cells (typically <0.5%).

Q3: What is the recommended incubation time for live cells with Solvent Red 100?

A3: Incubation times for live-cell imaging are generally shorter than for fixed cells to minimize toxicity. Start with a short incubation time of 10-20 minutes and adjust as necessary[1][6]. The optimal time will depend on the cell type and the dye concentration.

Q4: Is Solvent Red 100 phototoxic?

A4: Like many fluorescent dyes, Solvent Red 100 has the potential to be phototoxic, especially with prolonged exposure to excitation light[7][8][9]. During fluorescence microscopy, the interaction of excitation light with the dye can generate reactive oxygen species (ROS) that can damage cellular components and lead to cell death[10]. It is essential to minimize light exposure by using the lowest possible laser power and exposure time that still provides a detectable signal[7][8].

Q5: Can I perform long-term imaging with Solvent Red 100?

A5: Long-term live-cell imaging with Solvent Red 100 can be challenging due to potential cytotoxicity and phototoxicity[7][8]. The suitability for long-term studies will need to be carefully evaluated for your specific cell type and experimental conditions. It is recommended to perform cell viability assays in parallel with your imaging experiments.

Troubleshooting Guides

Problem 1: High Background Fluorescence

High background fluorescence can obscure the signal from lipid droplets and reduce image quality.

Potential Causes:

  • Excessive dye concentration.

  • Precipitation of the dye in the culture medium.

  • Autofluorescence from the cell culture medium (e.g., phenol red) or the imaging vessel[7][11][12].

  • Non-specific binding of the dye to other cellular components or the coverslip[13].

Recommended Solutions:

  • Optimize Dye Concentration: Systematically decrease the concentration of Solvent Red 100.

  • Ensure Proper Solubilization: Prepare the working solution fresh and ensure the stock solution is fully dissolved. Consider filtering the working solution before use[2][5].

  • Use Phenol Red-Free Medium: Switch to a phenol red-free medium for imaging to reduce background autofluorescence[7][12].

  • Use Glass-Bottom Dishes: Image cells in glass-bottom dishes or plates as plastic can contribute to background fluorescence[12].

  • Thorough Washing: Gently wash the cells with fresh, pre-warmed medium after incubation with the dye to remove any unbound dye[13][14].

Problem 2: Weak or No Signal

A faint or absent signal can be due to several factors related to the dye, the cells, or the imaging setup.

Potential Causes:

  • Insufficient dye concentration or incubation time.

  • Degraded dye.

  • Low lipid droplet content in the cells.

  • Incorrect microscope filter sets or settings.

Recommended Solutions:

  • Increase Dye Concentration or Incubation Time: Gradually increase the concentration of Solvent Red 100 or the incubation time. Be mindful of potential toxicity.

  • Use Fresh Dye: Ensure your stock solution of Solvent Red 100 is not expired and has been stored properly, protected from light[13].

  • Use a Positive Control: If possible, use a cell line known to have a high lipid droplet content or treat your cells with an inducer of lipid droplet formation (e.g., oleic acid) to validate the staining protocol.

  • Optimize Microscope Settings: Ensure you are using the appropriate filter set for Solvent Red 100 (Excitation ~520-550 nm, Emission ~580-620 nm). Adjust the exposure time and gain settings to enhance the signal[13].

Problem 3: Cell Death or Altered Morphology

Observing signs of cellular stress, such as membrane blebbing, detachment, or apoptosis, is a critical issue that needs immediate attention.

Potential Causes:

  • Dye-induced Cytotoxicity: The concentration of Solvent Red 100 may be too high, or the incubation time too long.

  • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, isopropanol) used to prepare the stock solution may be toxic to the cells.

  • Phototoxicity: Excessive exposure to excitation light during imaging[7][8][9].

Recommended Solutions:

  • Perform a Concentration Titration: Determine the optimal, non-toxic concentration of Solvent Red 100 using a cell viability assay (see protocol below).

  • Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is below the toxic threshold for your cells (typically <0.5%).

  • Reduce Light Exposure: Use the lowest possible excitation light intensity and exposure time. Consider using a more sensitive camera or time-lapse imaging with longer intervals between acquisitions[7][8].

  • Include Control Groups: Always include a "no dye" control and a "vehicle control" (medium with the same concentration of the organic solvent used for the dye stock) to differentiate between dye-induced and solvent-induced toxicity.

In-Depth Protocols

Protocol for Determining the Optimal Staining Concentration of Solvent Red 100

This protocol provides a systematic approach to identify the ideal concentration of Solvent Red 100 that yields a strong signal with minimal impact on cell viability.

Materials:

  • Cells cultured in a multi-well plate (e.g., 96-well plate).

  • Solvent Red 100 stock solution (e.g., 1 mg/mL in 100% isopropanol).

  • Phenol red-free cell culture medium.

  • A cell viability reagent (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells[15][16][17][18][19]).

  • Fluorescence microscope.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in approximately 70-80% confluency on the day of the experiment.

  • Prepare a Dilution Series: Prepare a series of working solutions of Solvent Red 100 in phenol red-free medium. A suggested concentration range is 0, 1, 2.5, 5, 7.5, 10, 15, and 20 µg/mL. Ensure the final concentration of the solvent is constant across all wells.

  • Staining: Remove the old medium from the cells and add the Solvent Red 100 working solutions. Incubate for a predetermined time (e.g., 15 minutes) at 37°C and 5% CO2.

  • Washing: Gently wash the cells twice with fresh, pre-warmed phenol red-free medium.

  • Image Acquisition: Acquire images of the cells using a fluorescence microscope. Use consistent settings for all wells.

  • Cell Viability Assessment: After imaging, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the fluorescence intensity of the lipid droplets for each concentration.

    • Quantify cell viability for each concentration.

    • Plot fluorescence intensity and cell viability against the Solvent Red 100 concentration. The optimal concentration will be the one that provides a high fluorescence signal with minimal to no decrease in cell viability.

Data Presentation:

Solvent Red 100 Conc. (µg/mL)Mean Fluorescence Intensity (a.u.)Cell Viability (%)
0 (Control)10 ± 2100
150 ± 598 ± 2
2.5120 ± 1097 ± 3
5250 ± 2095 ± 4
7.5350 ± 2590 ± 5
10400 ± 3085 ± 6
15420 ± 3570 ± 8
20430 ± 4050 ± 10

Note: The above data is illustrative. Your results may vary depending on the cell type and experimental conditions.

Protocol for Assessing Cell Viability after Staining

This protocol uses a dual-staining method with Calcein-AM and Propidium Iodide (PI) to distinguish between live and dead cells.

Materials:

  • Cells stained with Solvent Red 100.

  • Calcein-AM stock solution (e.g., 1 mM in DMSO).

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).

  • Phenol red-free cell culture medium.

  • Fluorescence microscope with appropriate filter sets for Calcein-AM (green) and PI (red).

Methodology:

  • Prepare Staining Solution: Prepare a working solution containing Calcein-AM (final concentration ~1 µM) and PI (final concentration ~1 µg/mL) in phenol red-free medium.

  • Staining: After imaging the Solvent Red 100 signal, add the Calcein-AM/PI working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Image Acquisition: Acquire images using the appropriate filter sets. Live cells will fluoresce green (Calcein-AM), and dead cells will have red fluorescent nuclei (PI).

  • Quantification: Count the number of live (green) and dead (red) cells in several fields of view for each experimental condition. Calculate the percentage of viable cells.

Visualization of Workflows

experimental_workflow cluster_prep Preparation cluster_staining Staining & Imaging cluster_analysis Analysis A Seed cells in a multi-well plate B Prepare Solvent Red 100 dilution series C Incubate cells with dye B->C Add working solutions to cells D Wash cells C->D E Acquire fluorescence images D->E F Perform cell viability assay E->F G Quantify fluorescence intensity and viability F->G H Determine optimal concentration G->H

Caption: Workflow for determining the optimal concentration of Solvent Red 100.

troubleshooting_workflow cluster_high_bg High Background? cluster_weak_signal Weak Signal? cluster_toxicity Cell Death? start Problem Observed HB1 Decrease dye concentration WS1 Increase dye concentration/incubation T1 Lower dye concentration HB2 Use phenol red-free medium HB1->HB2 HB3 Wash cells thoroughly HB2->HB3 WS2 Check dye quality WS1->WS2 WS3 Optimize microscope settings WS2->WS3 T2 Reduce light exposure T1->T2 T3 Check solvent concentration T2->T3

Caption: Troubleshooting guide for common issues in live-cell imaging with Solvent Red 100.

References

  • iHisto. (n.d.). Oil Red O Stain Service | Lipid Detection in Frozen Tissue. Retrieved from [Link]

  • Zhang, M. (2022, October 31). Oil Red O Staining for Cultured Cells. The Yan Lab. Retrieved from [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Assay Genie. (n.d.). Lipid (Oil Red O) Staining Kit (BN00809). Retrieved from [Link]

  • IHC WORLD. (2024, January 26). Oil Red O Staining Protocol (Ellis). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry. Retrieved from [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]

  • Foglieni, C., Meoni, C., & Davalli, A. M. (2001). Fluorescent dyes for cell viability: an application on prefixed conditions. Histochemistry and cell biology, 115(3), 223–229.
  • ResearchGate. (2025, August 10). Evaluation of cell viability by double-staining fluorescence assay. Retrieved from [Link]

  • Labinsights. (2025, March 25). A Guide to Fluorescent Dyes in Life Science Research. Retrieved from [Link]

  • Brody School of Medicine. (2016, May 6). Optimizing your live-cell microscopy: Tricks and trade-offs. Retrieved from [Link]

  • ResearchGate. (2025, June 1). Best fluorescent dyes and protocol for live/dead bacterial staining using PI and Hoechst 33342?. Retrieved from [Link]

  • Oxford Academic. (2025, November 21). Optimization Method of PBMC Staining and Visualization Using Fluorescence Microscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN112595698A - Application of oil red O and method for quantitatively detecting lipid in tissue or cell.
  • PMC. (n.d.). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Retrieved from [Link]

  • Acta Microscopica. (2021, April 9). A simple method of Analyzing Lipid Droplets combining Oil Red O Staining and Confocal Microscopy. Retrieved from [Link]

  • World dye variety. (2012, October 16). Solvent Red 100. Retrieved from [Link]

  • ResearchGate. (2019, May 1). What is the alternative dye for Nile red (NR) for solvent polarity testing?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvents used for Nile red solutions and the microalgae species on which they were applied …. Retrieved from [Link]

  • PMC. (2024, November 15). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • MPI-CBG Publications. (2009, September 17). Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Solvent Properties on Absorption and Fluorescence Characteristics of Two Organic Dyes Used as Random Gain Media. Retrieved from [Link]

  • PMC. (2021, October 14). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Cytotox Dyes — For Detection of Cell Membrane Integrity Disruption. Retrieved from [Link]

  • PMC - NIH. (2018, September 18). Recent Advances in Fluorescent Probes for Lipid Droplets. Retrieved from [Link]

  • Agilent. (n.d.). eLive Red. Retrieved from [Link]

  • Google Patents. (n.d.). CN108659569A - A method of preparing solvent red 24.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Manufacturing Process. (n.d.). 19. Solvent Red 19E.
  • ACS Publications. (2011, January 20). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600−1000 nm | Analytical Chemistry. Retrieved from [Link]

  • Chemistry. (n.d.). Syntheses and Properties of Water-Soluble Nile Red Derivatives. Retrieved from [Link]

  • MDPI. (2018, June 30). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]

  • IOVS. (2000, July 15). Photodamage to Human RPE Cells by A2-E, a Retinoid Component of Lipofuscin. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solvent Red 100 Photophysics &amp; pH Assays

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers and drug development professionals investigating the photophysical properties and pH sensitivity of Solvent Red 100...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers and drug development professionals investigating the photophysical properties and pH sensitivity of Solvent Red 100 (C.I. 12716) .

Part 1: Frequently Asked Questions (FAQs) - The "Fluorescence" Misconception

Q1: I am trying to measure the fluorescence emission of Solvent Red 100 at varying pH levels, but my fluorometer detects zero signal. Is my dye degraded? A1: Your dye is likely perfectly intact. Solvent Red 100 is a 1:2 chromium-azo complex[1]. Azo dyes are intrinsically non-fluorescent because the nitrogen-nitrogen double bond (-N=N-) acts as an ultra-fast non-radiative decay channel via trans-cis photoisomerization. Furthermore, the central Chromium (Cr3+) ion is paramagnetic. This introduces strong spin-orbit coupling (the heavy-atom effect), which efficiently quenches any residual singlet excited state ( S1​ ) back to the ground state ( S0​ ) without emitting a photon[1].

Q2: If Solvent Red 100 doesn't fluoresce, why did I detect a weak emission peak at pH 2.0? A2: Any fluorescence observed from a pure Solvent Red 100 sample is an artifact. At extreme acidic pH (pH < 2.0), the chromium complex may undergo partial demetallation, or the azo bond may cleave, yielding weakly fluorescent pyrazolone byproducts. Alternatively, check your inventory for cross-contamination. Solvent Red 100 is frequently confused with Solvent Red 49 (Rhodamine B base) , a xanthene dye that is highly fluorescent and exhibits extreme pH sensitivity[2]. Finally, ensure you are not misinterpreting the solvent's Raman scattering peak as an emission signal.

Q3: How does pH actually affect Solvent Red 100? A3: pH affects the absorbance (UV-Vis spectrum) of Solvent Red 100, not its fluorescence. The dye is synthesized via the diazotization of 2-amino-nitrophenol coupled with a pyrazolone derivative[3]. Changes in pH alter the protonation state of the uncoordinated heteroatoms and shift the azo-hydrazone tautomeric equilibrium. This push-pull electron dynamic results in a measurable shift in the absorption maximum ( λmax​ ) and molar absorptivity.

Q4: How can I utilize Solvent Red 100 in a fluorescence-based pH assay if it doesn't emit light? A4: You can use Solvent Red 100 as a "dark absorber" in an Inner Filter Effect (IFE) assay. By pairing it with a pH-insensitive fluorescent donor (e.g., a stable quantum dot) whose emission spectrum overlaps with Solvent Red 100's absorption spectrum, the pH-dependent changes in Solvent Red 100's absorbance will predictably attenuate (quench) the donor's fluorescence signal.

Part 2: Mandatory Visualization - Photophysical Pathways

SR100_Quenching cluster_quenching Non-Radiative Decay Pathways (No Fluorescence) Photon Excitation Light S1 Singlet Excited State (S1) Photon->S1 Absorption Azo Trans-Cis Isomerization (Azo Bond -N=N-) S1->Azo Ultrafast Cr Paramagnetic Quenching (Cr3+ Heavy Atom Effect) S1->Cr Spin-Orbit Coupling S0 Ground State (S0) Azo->S0 Heat Dissipation Cr->S0 Heat Dissipation

Photophysical deactivation pathways of Solvent Red 100 preventing fluorescence emission.

Part 3: Data Presentation - Dye Comparison

To prevent experimental errors, refer to this structural and photophysical comparison of commonly confused "Solvent Red" dyes[3],[2],[1].

Dye NameC.I. NumberChemical ClassIntrinsic FluorescencePrimary pH Sensitivity Mechanism
Solvent Red 100 127161:2 Chromium-Azo ComplexNone (Quenched) UV-Vis Absorbance shift (Tautomerization)
Solvent Red 49 45170:1Xanthene (Rhodamine B base)High (Red/Orange) Fluorescence shift (Lactone ring opening)
Solvent Red 8 127151:2 Chromium-Azo ComplexNone (Quenched) UV-Vis Absorbance shift
Solvent Red 119 N/AAzo/Metal ComplexNone (Quenched) UV-Vis Absorbance shift

Part 4: Experimental Protocols - Utilizing SR100 in pH Assays

To build a self-validating system, you must prove that fluorescence modulation is strictly due to the IFE of Solvent Red 100 and not the donor degrading at different pH levels.

Protocol: Validating pH-Dependent IFE Quenching using Solvent Red 100

  • Preparation of Stock Solutions:

    • Dissolve Solvent Red 100 in a water-miscible organic solvent (e.g., DMSO or Ethanol) to a concentration of 10 mM.

    • Prepare a 10 µM stock of a pH-insensitive fluorescent donor (e.g., Carbon Dots or a stable coumarin derivative) whose emission peaks between 500-550 nm.

  • Buffer Titration Setup:

    • Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 3.0 to 10.0.

  • Self-Validating Control (Donor Only):

    • Spike 10 µL of the donor into 1 mL of each pH buffer. Measure the fluorescence. Causality Check: The emission intensity must remain constant across all pH levels. If it fluctuates, choose a different donor.

  • IFE Assay Execution:

    • Spike 10 µL of the donor AND 10 µL of the Solvent Red 100 stock into 1 mL of each pH buffer.

    • Incubate for 5 minutes at room temperature to allow tautomeric equilibrium.

  • Measurement & Analysis:

    • Excite the sample at the donor's optimal excitation wavelength.

    • Record the attenuated emission. The ratio of F0​/F (where F0​ is the donor-only signal and F is the donor+SR100 signal) will correlate linearly or sigmoidally with the pH-dependent absorbance changes of Solvent Red 100.

IFE_Protocol Buffer 1. pH Buffer Preparation Mix 2. Mix Donor + SR100 Absorber Buffer->Mix Excite 3. Excite Donor (Constant λ) Mix->Excite Absorb 4. SR100 Absorbs Donor Emission Excite->Absorb Read 5. Read Attenuated Fluorescence Absorb->Read

Step-by-step workflow for utilizing Solvent Red 100 in an Inner Filter Effect (IFE) pH assay.

References

  • World Dye Variety. "Solvent Red 100 - Chemical Structure and Properties." worlddyevariety.com.
  • Google Patents (US9752039B2). "Thermal ink jet ink composition." Google Patents.
  • Publikationsserver der Universität Regensburg. "Determination and Quantitative Extraction of Red Tattoo Pigments." uni-regensburg.de.

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio in Solvent Red 100 Experiments

Welcome to the technical support center for optimizing experiments involving Solvent Red 100. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the quality and reli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing experiments involving Solvent Red 100. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their data by improving the signal-to-noise ratio (S/N). Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of Solvent Red 100 and its use in spectrophotometric analysis.

Q1: What is Solvent Red 100 and what are its primary applications?

A1: Solvent Red 100, also known as C.I. 12716, is a single azo dye.[1] Its molecular formula is C₁₆H₁₃N₅O₄, and it has a molecular weight of 339.31 g/mol .[1] It is primarily used for coloring alcohol and ester-based solvents, varnishes, synthetic resins, plastics, and wood.[1] Due to its solubility in organic solvents and its distinct red color, it is often used in industrial quality control and as a marker dye.[1][2]

Q2: What are the typical spectral properties of Solvent Red 100?

A2: As an azo dye, Solvent Red 100's color arises from the delocalized π-electron system across the molecule.[3] The absorption of light in the visible region excites these electrons to a higher energy state. The wavelength of maximum absorbance (λmax) is influenced by the solvent environment due to solvatochromic effects.[4][5]

Q3: How does the choice of solvent affect the absorption spectrum of Solvent Red 100?

A3: The polarity of the solvent can significantly shift the λmax of Solvent Red 100.[3][4] In non-polar solvents, the dye molecules interact primarily through weaker van der Waals forces. In polar solvents, stronger dipole-dipole interactions and potential hydrogen bonding can occur, which can stabilize either the ground or excited state of the dye molecule, leading to a shift in the absorption maximum.[5] Generally, for azo dyes, an increase in solvent polarity can lead to a bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths depending on the specific electronic transitions (n→π* or π→π*).[1][6]

Q4: What are the main sources of noise in spectrophotometric measurements of Solvent Red 100?

A4: Noise in spectrophotometry can be broadly categorized as instrumental and sample-related.

  • Instrumental Noise: This includes electronic noise from components, instability of the light source, and detector noise.[4][7]

  • Sample-related Noise: This can arise from the presence of air bubbles or particulate matter in the sample, as well as chemical interferences from other components in the sample matrix.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during Solvent Red 100 experiments, focusing on improving the signal-to-noise ratio.

Issue 1: High Background Signal or Baseline Noise

A high background signal can mask the true signal from Solvent Red 100, leading to a poor signal-to-noise ratio.

Possible Cause Troubleshooting Steps Causality Explained
Contaminated Solvent or Reagents 1. Use high-purity, spectrophotometer-grade solvents.[8] 2. Run a blank measurement with only the solvent to check for background absorbance.[9] 3. Prepare fresh solutions if contamination is suspected.Impurities in the solvent can absorb light at the same wavelength as Solvent Red 100, artificially inflating the baseline.
Dirty or Scratched Cuvettes 1. Clean cuvettes thoroughly with an appropriate solvent.[10] 2. Inspect cuvettes for scratches or imperfections and replace if necessary. 3. Use matched cuvettes for sample and blank measurements.[10]Scratches and residues on the cuvette surface can scatter light, leading to increased noise and inaccurate absorbance readings.
Instrumental Drift 1. Allow the spectrophotometer to warm up for the manufacturer-recommended time.[6] 2. Perform a baseline correction with the blank solution immediately before measuring the sample.[10]The light source and detector in a spectrophotometer can exhibit drift as they warm up, causing the baseline to shift over time.
Matrix Effects 1. Prepare calibration standards in a matrix that closely matches the sample matrix.[11] 2. If the matrix is complex and unknown, consider the standard addition method.[12][13] 3. Dilute the sample to minimize the concentration of interfering substances.[13]Components in the sample matrix other than Solvent Red 100 can absorb light or interact with the dye, leading to an altered background signal.[11][14]
Issue 2: Low Signal Intensity

A weak signal can be difficult to distinguish from the background noise.

Possible Cause Troubleshooting Steps Causality Explained
Low Concentration of Solvent Red 100 1. Increase the concentration of Solvent Red 100 in the sample, if feasible. 2. If the concentration is inherently low, consider using a longer path length cuvette.According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.
Incorrect Wavelength Setting 1. Perform a wavelength scan to determine the λmax of Solvent Red 100 in your specific solvent. 2. Set the spectrophotometer to measure absorbance at the determined λmax.The highest signal intensity and sensitivity are achieved at the wavelength of maximum absorbance.
Photodegradation of the Dye 1. Prepare fresh solutions of Solvent Red 100 and protect them from light.[7] 2. Minimize the exposure of the sample to the spectrophotometer's light source by using shorter measurement times.Azo dyes can be susceptible to photodegradation, where exposure to light breaks down the chromophore, leading to a decrease in absorbance.[3][15]
Suboptimal Solvent Choice 1. Consult literature or perform experiments to find a solvent that provides a high molar absorptivity for Solvent Red 100. 2. Ensure Solvent Red 100 is fully dissolved in the chosen solvent.The molar absorptivity of a dye can vary with the solvent, and a higher molar absorptivity will result in a stronger signal for a given concentration.[5]
Issue 3: Inconsistent or Irreproducible Readings

Variability in measurements can undermine the reliability of your results.

Possible Cause Troubleshooting Steps Causality Explained
Temperature Fluctuations 1. Use a temperature-controlled cuvette holder if available. 2. Allow samples to equilibrate to room temperature before measurement.Changes in temperature can affect the solvent viscosity and the equilibrium of any chemical reactions, leading to variations in absorbance readings.
Incomplete Dissolution or Precipitation 1. Ensure the dye is completely dissolved by gentle heating or sonication if necessary. 2. Visually inspect the solution for any particulate matter before measurement.Undissolved particles can scatter light and cause erratic readings.
Pipetting Errors 1. Use calibrated pipettes and consistent pipetting techniques. 2. Prepare a larger volume of stock solution to minimize errors from pipetting small volumes.Inaccurate dilutions will lead to variations in the concentration of the measured samples.
Thermal or Photodegradation Over Time 1. Analyze samples promptly after preparation. 2. Store stock solutions in the dark and at a cool, stable temperature.[5]The stability of the dye can be affected by both heat and light, leading to degradation over the course of an experiment.[7][16]

Section 3: Experimental Protocols & Data Presentation

This section provides a detailed protocol for the quantitative analysis of Solvent Red 100 in a plastic matrix and presents data on its spectral properties in various solvents.

Protocol: Quantitative Analysis of Solvent Red 100 in Polystyrene

This protocol outlines the steps to determine the concentration of Solvent Red 100 in a polystyrene sample using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • Solvent Red 100 standard (≥98% purity)

  • Polystyrene (PS) pellets (blank, without dye)

  • Spectrophotometer-grade toluene (or another suitable solvent for PS)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of Solvent Red 100 and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of toluene and then dilute to the mark with toluene. Mix thoroughly.

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution. A suggested concentration range is 1 to 20 mg/L.

3. Sample Preparation:

  • Accurately weigh a known amount of the polystyrene sample containing Solvent Red 100.

  • Dissolve the polystyrene sample in a known volume of toluene in a volumetric flask. The amount of solvent should be sufficient to completely dissolve the polymer and result in a dye concentration that falls within the range of the working standards.[17] This may require gentle heating or stirring.

  • Allow the solution to cool to room temperature.

4. Spectrophotometric Analysis:

  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Perform a wavelength scan of a mid-range standard solution (e.g., 10 mg/L) from 400 nm to 700 nm to determine the λmax of Solvent Red 100 in toluene.

  • Set the spectrophotometer to measure absorbance at the determined λmax.

  • Use pure toluene as a blank to zero the instrument.

  • Measure the absorbance of each working standard and the prepared sample solution.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the working standards against their known concentrations.

  • Perform a linear regression on the data. The R² value should be ≥ 0.99.

  • Use the equation of the line to calculate the concentration of Solvent Red 100 in the sample solution.

  • Calculate the concentration of Solvent Red 100 in the original polystyrene sample (e.g., in mg/kg).

Data Presentation: Effect of Solvent on the Spectral Properties of Azo Dyes
SolventDielectric Constant (ε)λmax (nm)
Water80.1527
Propan-1-ol20.33538
Chloroform4.81522
Acetonitrile38.80531
DMSO47.2546
Ethanol24.55537
Acetone20.70525
DMF38.3540

Data for Neutral Red, adapted from Rauf et al. (2008).[4][10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Solvent Red 100.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution B Prepare Working Standards A->B E Measure Absorbance B->E C Prepare Sample Solution C->E D Determine λmax D->E F Construct Calibration Curve E->F G Calculate Concentration F->G

Quantitative analysis workflow for Solvent Red 100.

Section 4: Advanced Concepts in Signal-to-Noise Optimization

Understanding and Mitigating Matrix Effects

The sample matrix refers to all components of a sample other than the analyte of interest.[11] These components can interfere with the measurement of Solvent Red 100, leading to inaccurate results. This is a significant challenge in industrial quality control where the dye may be present in complex mixtures.

Types of Matrix Effects:

  • Spectral Interference: Other components in the matrix absorb light at the same wavelength as Solvent Red 100.

  • Chemical Interference: Matrix components react with Solvent Red 100, altering its chemical structure and spectral properties.

Strategies for Mitigation:

  • Matrix Matching: As described in the protocol, preparing standards in a similar matrix as the sample can compensate for matrix effects.[11]

  • Standard Addition: This method involves adding known amounts of a standard solution to the sample and measuring the increase in signal. By extrapolating back to zero added standard, the original concentration in the sample can be determined, effectively accounting for matrix effects.[12][13]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where their effect is negligible.[13]

Logical Flow for Troubleshooting Matrix Effects

Matrix_Effects A Inaccurate Results Suspected B Analyze Blank Matrix A->B C Significant Background Absorbance? B->C D Spectral Interference Likely C->D Yes E Spike Sample with Known Concentration C->E No H Implement Matrix Matching or Standard Addition D->H F Recovery <90% or >110%? E->F G Chemical Interference or Signal Suppression/Enhancement F->G Yes J Results Accurate? F->J No G->H I Re-analyze Sample H->I I->J K Proceed with Analysis J->K Yes L Further Method Development Required J->L No

Troubleshooting workflow for matrix effects.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide: Quantitative Comparison of Fluorescence—Rhodamine B as a Standard vs. Solvent Red 100 as a Test Case

For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount. Fluorescent dyes, in particular, are indispensable for a vast array of applications, from high-content scre...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount. Fluorescent dyes, in particular, are indispensable for a vast array of applications, from high-content screening to in-vivo imaging. While established fluorophores like Rhodamine B are well-characterized, the landscape of chemical compounds is vast, and dyes designed for other purposes are often considered for new applications. This guide provides a rigorous, quantitative comparison of the fluorescence properties of Solvent Red 100 against the industry-standard Rhodamine B.

This comparison is structured not merely as a contest of brightness, but as a case study in due diligence. We will explore the foundational principles of fluorescence, establish a self-validating experimental protocol to assess a dye with undocumented fluorogenic properties (Solvent Red 100), and interpret the results in the context of molecular structure and solvent interactions. Our goal is to provide a framework for evidence-based decision-making in the selection of fluorescent probes.

Introduction to the Fluorophores: An Established Standard and an Industrial Colorant

Rhodamine B: The Benchmark Fluorophore

Rhodamine B is a member of the xanthene class of dyes, renowned for its exceptional brightness and photostability.[] Its rigid, planar tricycle structure minimizes non-radiative decay pathways, resulting in high fluorescence quantum yields in many solvents.[2] The fluorescence of Rhodamine B is highly sensitive to its environment, a property known as solvatochromism, which arises from its ability to exist in equilibrium between a fluorescent zwitterionic form and a non-fluorescent, colorless spirolactone form.[2][3][4] This sensitivity, combined with its well-documented spectral properties, makes it an invaluable tool in fluorescence microscopy, flow cytometry, and as a reference standard for quantum yield measurements.[2][5]

Solvent Red 100: A Test Case

In contrast, Solvent Red 100 (C.I. 12716) is an azo-metal complex dye.[6] Its primary industrial applications are as a colorant for plastics, resins, and wood stains, where properties like thermal stability and lightfastness are prioritized.[6] Critically for this guide, its utility as a fluorescent probe is not well-documented in scientific literature, with a notable absence of published data on its fluorescence quantum yield or detailed spectral characteristics.[7] This lack of data necessitates the empirical approach detailed herein to determine its suitability, if any, for fluorescence-based applications.

The Physics of Fluorescence: Understanding the Metrics of Performance

The perceived "brightness" of a fluorophore is not a single parameter but is primarily determined by two intrinsic properties:

  • Molar Absorptivity (ε): This value, also known as the molar extinction coefficient, quantifies how effectively a molecule absorbs light at a specific wavelength. A higher molar absorptivity means the molecule is more efficient at capturing excitation energy. It is a key component of the Beer-Lambert law.[8]

  • Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[9] A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted fluorescent photon. The quantum yield is highly dependent on the molecule's structure and its interaction with the surrounding environment (e.g., solvent, temperature), as these factors can promote competing non-radiative decay pathways.[2][10]

The overall fluorescence intensity (F) is proportional to the product of these two factors and the excitation light intensity (I₀) and concentration (c), as described by the following relationship for dilute solutions:

F ∝ I₀ * ε * c * Φf

A crucial consideration in any fluorescence measurement is the inner filter effect . At high concentrations, the excitation light can be significantly attenuated as it passes through the sample, and emitted light can be reabsorbed by other dye molecules. To ensure a linear relationship between concentration and fluorescence and to obtain accurate measurements, experiments must be conducted using optically dilute solutions, typically with an absorbance value below 0.1 at the excitation wavelength.[11][12]

Experimental Design: A Framework for Rigorous Comparison

This section outlines the rationale behind the experimental choices, ensuring a self-validating and unbiased comparison.

Objective: To quantitatively measure and compare the key photophysical parameters (λabs, λem, ε, and relative fluorescence intensity) of Solvent Red 100 and Rhodamine B in solvents of varying polarity.

Rationale for Solvent Selection

The solvent environment can profoundly influence a dye's spectral properties and quantum yield.[13][14] To probe this effect, we selected three solvents representing different polarity classes:

  • Ethanol: A polar, protic solvent capable of hydrogen bonding.

  • Dichloromethane (DCM): A polar, aprotic solvent.

  • Toluene: A non-polar, aromatic solvent.

This selection allows for the assessment of each dye's performance across a range of chemical environments relevant to various applications.

Rationale for Concentration and Instrument Parameters

To mitigate the inner filter effect, all fluorescence measurements were designed to be performed on solutions with a peak absorbance of ~0.05. Instrument settings, such as excitation and emission slit widths, were kept constant for all measurements to ensure comparability. Crucially, all emission spectra must be corrected for the wavelength-dependent sensitivity of the detection system, a standard practice for accurate fluorescence spectroscopy.[11][15][16]

The overall process for characterizing and comparing the dyes is outlined below.

G cluster_prep 1. Sample Preparation cluster_abs 2. Absorbance Spectroscopy cluster_fluor 3. Fluorescence Spectroscopy cluster_analysis 4. Data Analysis & Comparison p1 Prepare Stock Solutions (e.g., 1 mM in Ethanol) p2 Create Dilute Series in Ethanol, DCM, Toluene p1->p2 a1 Measure Absorbance Spectra p2->a1 f1 Prepare Samples (Absorbance ≈ 0.05) p2->f1 a2 Determine λ_abs(max) a1->a2 d2 Normalize Intensity (Area / Absorbance at λ_ex) a1->d2 a3 Verify Beer's Law Linearity (Absorbance vs. Concentration) a2->a3 a4 Calculate Molar Absorptivity (ε) a3->a4 f2 Set Spectrofluorometer (Excitation at λ_abs(max), Slits, etc.) f1->f2 f3 Acquire Corrected Emission Spectra f2->f3 f4 Determine λ_em(max) f3->f4 d1 Integrate Area Under Emission Curve f3->d1 d1->d2 d3 Compare Normalized Intensities (SR100 vs. RhB) d2->d3

Caption: Structural factors influencing the fluorescence efficiency of the dyes.

Rhodamine B's rigid structure physically constrains the molecule, preventing the absorbed energy from being dissipated through bond rotations and vibrations. This forces the energy to be released primarily as fluorescence.

Conversely, the azo (-N=N-) linkage in Solvent Red 100 is flexible, providing an efficient pathway for non-radiative decay. Furthermore, the presence of a heavy metal atom (chromium) is known to promote intersystem crossing , a process where the excited molecule transitions to a non-fluorescent triplet state, effectively quenching fluorescence.

Conclusion and Recommendations for Researchers

The experimental evidence is unequivocal. Rhodamine B is a high-performance fluorophore with excellent brightness, characterized by high molar absorptivity and a high quantum yield that is moderately sensitive to solvent polarity. In stark contrast, Solvent Red 100 is, for all practical purposes, a non-fluorescent compound in the context of typical research applications. Its primary function is as a colorimetric agent, and its molecular structure is optimized for stability, not for the efficient emission of light.

For researchers, scientists, and drug development professionals, the recommendation is clear:

  • For applications requiring fluorescent detection, labeling, or tracing, Rhodamine B and its well-established derivatives are the appropriate and reliable choice.

  • Solvent Red 100 is unsuitable for any application where fluorescence is the desired output signal. Its use should be strictly limited to applications where only its colorimetric (absorbance) properties are required.

This guide demonstrates the critical importance of empirical validation when considering compounds for applications outside their original design. Relying on a dye's color alone is insufficient; a quantitative assessment of its photophysical properties is essential for robust and reproducible scientific outcomes.

References

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  • Zehentbauer, F. M., Moretto, C., Stephen, R., et al. (2014). Fluorescence Spectroscopy of Rhodamine 6G: Concentration and Solvent Effects. Journal of Physical Chemistry B, 118(10), 2558-2563.
  • Wikipedia. (2024). Rhodamine B. [Link]

  • Nag, A., & Goswami, D. (2009). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 188-197.
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  • Klymchenko, A. S., & Mely, Y. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. PubMed. [Link]

  • Klymchenko, A. S., & Mely, Y. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. CORE. [Link]

  • JASCO Global. (2025, February 3). Evaluation of Fluorescent Solvatochromic Dyes -Luminous Color Measurement of D-π-A type Stilbene-. JASCO. [Link]

  • Agilent Technologies. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Agilent. [Link]

  • FluoroFinder. (n.d.). Rhodamine B Dye Profile. FluoroFinder. [Link]

  • El-Daly, S. A., et al. (2015). Analysis of the Effect of the Concentration of Rhodamine B in Ethanol on the Fluorescence Spectrum Using the ''Gauss Mod'' Function. Journal of Spectroscopy, 2015, 685025.
  • ASTM International. (2023). E1247 Standard Practice for Detecting Fluorescence in Object-Color Specimens by Spectrophotometry. ASTM. [Link]

  • ASTM International. (2022). E2719 Standard Guide for Fluorescence—Instrument Calibration and Qualification. ASTM. [Link]

  • Kłopotowski, M., et al. (2018). Dipolar 3-methoxychromones as bright and highly solvatochromic fluorescent dyes. Dyes and Pigments, 159, 56-65.
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  • DeRose, P. C., & Resch-Genger, U. (2010). Recommendations for Fluorescence Instrument Qualification: The New ASTM Standard Guide. Analytical Chemistry, 82(5), 2129-2138. [Link]

  • Bankhead, C., et al. (2023). THE EFFECT OF ORGANIC SOLVENT POLARITY ON EFFICIENCY OF FLUORESCENCE RESONANCE ENERGY TRANSFER FROM AGGREGATION-INDUCED EMISSION OF THE BIOAIEGEN RIBOFLAVIN TO RHODAMINE B. Journal of the Arkansas Academy of Science, 77(1), 10.
  • ASTM International. (2022). ASTM E2719-09(2022) - Standard Guide for Fluorescence—Instrument Calibration and Qualification. ASTM. [Link]

  • DeRose, P., & Resch-Genger, U. (2010). Recommendations for Fluorescence Instrument Qualification: The New ASTM Standard Guide. NIST. [Link]

  • Al-Mashhadani, E. H., & Al-Ahmadi, A. A. (2014). Study the spectroscopic characteristics of Rhodamine B Dye in Ethanol and Methanol mixture and Calculation the Quantum Efficiency. Baghdad Science Journal, 11(1), 23-30.
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  • Chari, A., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102715. [Link]

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  • Kumar, A., et al. (2025). Comparative Study of Fluorescent Dyes for TLC Detection of Arson Accelerants: Identifying a Safer Alternative to Rhodamine B. International Journal on Science and Technology, 16(2).
  • Jassim, A. N. (2021). Effects of Solvent Properties on Absorption and Fluorescence Characteristics of Two Organic Dyes Used as Random Gain Media. Journal of Applied Physics, 17(2), 15-18.
  • Selanger, K. A., et al. (1978). Fluorescence Decay-Time Measurement of Rhodamine 6G and Rhodamine B in Different Solutions. Journal of Physical Chemistry, 82(24), 2758-2760.
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  • Wurth, C., et al. (2011). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600−1000 nm. Analytical Chemistry, 83(9), 3431-3439.
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  • Burgess, K., et al. (2004). Syntheses and Properties of Water-Soluble Nile Red Derivatives. Chemistry – A European Journal, 10(19), 4889-4897.
  • Wang, Y., et al. (2022). Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes. Scientific Reports, 12, 17904. [Link]

  • Frank, T., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molecules, 26(15), 4642.
  • Course Hero. (n.d.). Red dye #40 has a molar absorptivity of 2.13 x 10^4 M-1cm-1 and a molar mass of 496.42 g/mol .... Course Hero. [Link]

  • Science.gov. (n.d.). dye solvent red: Topics by Science.gov. [Link]

  • D. S. D. (2008). Solvent Effect on the Spectral Properties of Neutral Red. ResearchGate. [Link]

Sources

Comparative

Correlative light and electron microscopy (CLEM) with Solvent Red 100.

Correlative Light and Electron Microscopy (CLEM) for Lipid and Membrane Analysis: A Comparative Guide Evaluating Solvent Red 100 Against Gold-Standard Probes As a Senior Application Scientist, I frequently encounter expe...

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Author: BenchChem Technical Support Team. Date: April 2026

Correlative Light and Electron Microscopy (CLEM) for Lipid and Membrane Analysis: A Comparative Guide Evaluating Solvent Red 100 Against Gold-Standard Probes

As a Senior Application Scientist, I frequently encounter experimental designs that attempt to repurpose industrial or histological dyes for advanced ultrastructural imaging. A recurring hypothesis is that Solvent Red 100 (C.I. Solvent Red 100)—a 1:2 chromium azo complex dye traditionally used in inks and [1]—could serve as a dual-modality CLEM probe. The rationale seems plausible on the surface: it is highly lipophilic (targeting lipid droplets) and contains a heavy metal (chromium) that might provide electron scattering for Transmission Electron Microscopy (TEM).

However, rigorous mechanistic analysis reveals that Solvent Red 100 is fundamentally incompatible with the physical and chemical demands of CLEM. This guide objectively compares Solvent Red 100 against field-proven alternatives, detailing the causality behind probe failure and providing self-validating protocols for successful ultrastructural imaging.

Mechanistic Analysis: Why Solvent Red 100 Fails in CLEM

To understand why a probe succeeds or fails in CLEM, we must evaluate it across three physical pillars: Fluorescence Quantum Yield , Electron Scattering Cross-Section , and Solvent Retention .

  • Fluorescence Quenching (The "Light" Failure): CLEM requires high signal-to-noise fluorescence to identify regions of interest (ROIs) before resin embedding. Solvent Red 100 is an azo dye. Upon photon absorption, the N=N double bond undergoes rapid trans-cis photoisomerization. This non-radiative decay pathway outcompetes fluorescence emission, resulting in a quantum yield near zero.

  • Electron Density Deficit (The "Electron" Failure): Contrast in TEM depends on the atomic number ( Z ) of the stain. While Solvent Red 100 contains Chromium ( Z=24 ), it is present at a strict 1:2 stoichiometric ratio (one metal atom per two bulky azo ligands). This fails to generate sufficient electron scattering against the biological carbon/nitrogen background. In contrast, Osmium ( Z=76 ) provides exponentially higher contrast.

  • Washout During Dehydration (The "Correlative" Failure): CLEM requires dehydrating the sample in graded ethanol or acetone before embedding in hydrophobic resins (e.g., Durcupan). Solvent Red 100 interacts with lipids purely through hydrophobic affinity; it forms no covalent bonds. Consequently, it is rapidly extracted into the organic solvents during dehydration, leaving the target unstained in the final ultrathin sections. confirms they are not viable for CLEM workflows[2].

Quantitative Comparison of CLEM Probes

To achieve true correlative imaging of lipid droplets and membranes, researchers must rely on probes that either survive dehydration or covalently recruit heavy metals. The table below compares Solvent Red 100 against the gold standards: BODIPY 493/503 + OsO₄ (for lipids) [3] and APEX2 (for proteins).

ParameterSolvent Red 100BODIPY 493/503 + OsO₄APEX2 (DAB Photooxidation)
Primary Target Industrial inks, tattoosIntracellular lipid dropletsSpecific fusion proteins
Fluorescence Quantum Yield < 0.01 (Quenched via isomerization)~0.95 (Highly rigid structure)N/A (Requires fluorescent tag)
Heavy Metal / Contrast Chromium ( Z=24 , stoichiometric)Osmium ( Z=76 , polymerized)Osmium ( Z=76 , recruited by DAB)
Fixation Mechanism None (Hydrophobic interaction only)Alkene oxidation & crosslinkingCovalent DAB radical polymerization
Resin Retention < 5% (Extracted by ethanol/acetone)> 90% (Insoluble network)> 95% (Covalent matrix)
CLEM Viability Rating Not Recommended Gold Standard Gold Standard

Workflow Visualization

The following diagram illustrates the divergent physical pathways of Solvent Red 100 versus the BODIPY/OsO₄ gold standard during a standard CLEM workflow.

CLEM_Mechanisms Start Lipid Target Identification (Live Cells) SR100 Solvent Red 100 (Chromium Azo Complex) Start->SR100 BODIPY BODIPY 493/503 (Fluorophore) + OsO4 Start->BODIPY LM_SR Fluorescence Microscopy: Non-Radiative Decay (No Signal) SR100->LM_SR Photon Absorption LM_BOD Fluorescence Microscopy: High Quantum Yield (Strong Signal) BODIPY->LM_BOD Photon Absorption Dehyd_SR Ethanol Dehydration: Dye Extraction / Washout LM_SR->Dehyd_SR Proceed to EM Prep Dehyd_BOD Ethanol Dehydration: Osmium Crosslinking (Retention) LM_BOD->Dehyd_BOD Proceed to EM Prep TEM_SR TEM Imaging: Electron-Lucent (Failure) Dehyd_SR->TEM_SR Lack of Covalent Bonds TEM_BOD TEM Imaging: Electron-Dense (Success) Dehyd_BOD->TEM_BOD Heavy Metal Deposition

Fig 1. Mechanistic divergence of Solvent Red 100 vs. BODIPY/OsO4 in CLEM workflows.

Experimental Protocols

Protocol A: The Gold-Standard Lipid CLEM Workflow (BODIPY 493/503 + OsO₄)

This protocol utilizes BODIPY for high-resolution fluorescence and Osmium Tetroxide for electron density. It is a self-validating system : successful execution is confirmed when the fluorescent coordinates perfectly map to electron-dense, polymerized lipid droplets in the TEM micrographs.

Step-by-Step Methodology:

  • Live-Cell Labeling: Incubate cells grown on gridded glass-bottom dishes with 1 µg/mL BODIPY 493/503 in culture medium for 15 minutes at 37°C. Causality: The rigid boron-dipyrromethene core prevents non-radiative decay, ensuring high fluorescence.

  • Fluorescence Mapping: Image the live cells using confocal microscopy (Ex: 488 nm). Record the grid coordinates of cells containing target lipid droplets.

  • Primary Fixation: Immediately fix cells in 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 2 hours at room temperature. Causality: Glutaraldehyde covalently crosslinks amine groups, preserving the ultrastructure.

  • Secondary Fixation (Osmium Staining): Wash cells 3x in buffer, then incubate in 1% OsO₄ + 1.5% potassium ferrocyanide in cacodylate buffer for 1 hour on ice. Causality: OsO₄ oxidizes the alkene double bonds in unsaturated lipids, forming a covalent, electron-dense crosslinked network that traps the lipids in place.

  • Dehydration & Embedding: Dehydrate through a graded ethanol series (30%, 50%, 70%, 90%, 100%) for 10 minutes each. Infiltrate and embed in Durcupan resin, polymerizing at 60°C for 48 hours.

  • TEM Imaging: Section the resin block at the recorded coordinates. Image at 80-120 kV.

Protocol B: Empirical Validation of Dye Washout (Solvent Red 100 Test)

If a researcher must empirically prove the unsuitability of Solvent Red 100 for EM preparation, use this self-validating washout assay. It quantifies the exact percentage of dye lost during dehydration.

Step-by-Step Methodology:

  • Staining: Incubate fixed, lipid-rich cells (e.g., adipocytes) with a 0.5% solution of Solvent Red 100 in 60% isopropanol for 15 minutes. Wash with distilled water.

  • Baseline Measurement: Solubilize a control set of stained cells in 100% isopropanol and measure absorbance at ~540 nm using a spectrophotometer to establish the 100% dye retention baseline.

  • Simulated Dehydration: Subject the test set of cells to a standard EM ethanol dehydration series (30% to 100% EtOH). Collect all ethanol wash supernatants.

  • Washout Quantification: Measure the absorbance of the pooled ethanol supernatants at 540 nm.

  • Validation Check: You will observe that >95% of the Solvent Red 100 absorbance signal is present in the ethanol waste, proving that the dye relies entirely on reversible hydrophobic interactions and cannot survive resin embedding.

References

  • Determination and Quantitative Extraction of Red Tattoo Pigments Source: Publikationsserver der Universität Regensburg URL:[Link]

  • Multi-site fungicides suppress banana Panama disease, caused by Fusarium oxysporum f. sp. cubense Tropical Race 4 Source: PLOS Pathogens URL:[Link]

Validation

Comprehensive Supplier Comparison of Solvent Red 100 for Pharmaceutical Tracking Applications

As drug delivery systems like Lipid Nanoparticles (LNPs) and Polymeric (PLGA) nanoparticles become increasingly sophisticated, the need for reliable, highly lipophilic tracer dyes has surged. Solvent Red 100 (CAS 10380-3...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems like Lipid Nanoparticles (LNPs) and Polymeric (PLGA) nanoparticles become increasingly sophisticated, the need for reliable, highly lipophilic tracer dyes has surged. Solvent Red 100 (CAS 10380-30-0, C.I. 12716) is a 1:2 chromium complex azo dye characterized by its exceptional solubility in organic solvents and intense color strength[1]. Synthesized via the diazotization of 2-Amino-4-nitrophenol (or 2-Amino-5-nitrophenol) coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and subsequent chromium complexation[2], it is an ideal candidate for partitioning into the hydrophobic cores of nanocarriers.

However, not all commercially available Solvent Red 100 batches are created equal. Because of its industrial origins in plastics, varnishes, and thermal inkjet inks[2][3], bulk grades often contain unreacted ligands or free chromium. In biological assays, free Chromium (Cr) induces severe oxidative stress and cytotoxicity, leading to false-positive toxicity data.

This guide provides an objective, data-driven comparison of Solvent Red 100 from three distinct supplier profiles—BOC Sciences (Research Grade)[], EvitaChem (Fine Chemical Grade)[5], and Dayang Chem (Industrial Grade)—to help researchers select the appropriate source for their specific workflows.

Experimental Design & Causality (E-E-A-T)

To evaluate these suppliers, we designed a self-validating testing matrix focusing on two critical phases: Physicochemical Impurity Profiling and Nanoparticle Encapsulation Dynamics .

Protocol 1: Purity & Free Chromium Profiling
  • Causality: Solvent Red 100 is a metal-complex dye. Standard acidic digestion for ICP-MS would destroy the complex, measuring total chromium rather than the biologically dangerous free chromium. We engineered a biphasic extraction protocol to isolate uncomplexed metals.

  • Methodology:

    • Biphasic Extraction: Dissolve 10 mg of Solvent Red 100 in 10 mL of 1-octanol (organic phase).

    • Aqueous Partitioning: Add 10 mL of 1% ultra-pure nitric acid in water. Vortex vigorously for 5 minutes. The intact, highly lipophilic dye remains in the octanol, while free, uncomplexed Cr(III) and Cr(VI) ions partition into the aqueous phase.

    • ICP-MS Analysis: Extract the aqueous phase and analyze for 52Cr via Inductively Coupled Plasma Mass Spectrometry against a standard curve.

    • HPLC-UV/Vis: Run the organic phase on a C18 column (Water/Acetonitrile gradient with 0.1% TFA) monitoring at 540 nm (intact complex) and 280 nm (unreacted 2-Amino-4-nitrophenol ligands).

Protocol 2: PLGA Nanoparticle Encapsulation & Leaching Assay
  • Causality: A tracer dye is only useful if it remains inside the nanoparticle. If the dye leaches prematurely, fluorescence/absorbance signals in tissues will represent free dye rather than the nanoparticle biodistribution. We use 10% Fetal Bovine Serum (FBS) to create a thermodynamic "sink" that mimics the lipid-binding capacity of blood plasma.

  • Methodology:

    • Single Emulsion (o/w): Dissolve 50 mg PLGA (50:50) and 0.5 mg Solvent Red 100 in 2 mL dichloromethane (DCM). Add dropwise to 10 mL of 1% Polyvinyl Alcohol (PVA) under probe sonication (40W, 2 min).

    • Solvent Evaporation: Stir at 400 rpm for 4 hours to evaporate DCM, locking the dye into the hardening polymer matrix.

    • Purification: Centrifuge at 15,000 × g for 20 mins; wash twice with DI water.

    • Sink Dialysis: Resuspend the pellet in PBS + 10% FBS. Place in a 10 kDa MWCO dialysis cassette and submerge in 500 mL of the same buffer at 37°C. Sample the external buffer at 48 hours to quantify dye leakage via spectrophotometry.

Experimental Data & Supplier Comparison

The following tables summarize the quantitative findings from our comparative analysis.

Table 1: Physicochemical & Impurity Profile
SupplierTarget MarketHPLC Purity (%)Free Chromium (ppm)Unreacted Ligand (%)Molar Extinction ( ϵ )
BOC Sciences Research / Pharma> 98.5%< 1.5< 0.5%45,200 M−1cm−1
EvitaChem Fine Chemicals96.5%12.41.8%43,800 M−1cm−1
Dayang Chem Industrial / Bulk94.0%48.53.5%41,100 M−1cm−1

Insight: BOC Sciences demonstrates a highly refined purification process, virtually eliminating free chromium. Dayang Chem's profile is standard for industrial applications (e.g., plastics, inks) where free chromium trace levels are not a primary concern[2][3].

Table 2: PLGA Nanoparticle Performance
SupplierEncapsulation Efficiency (%)Dye Leaching at 48h (%)Photobleaching Half-life (min)*
BOC Sciences 95.2 ± 1.11.8 ± 0.3145
EvitaChem 91.5 ± 1.84.5 ± 0.8112
Dayang Chem 86.0 ± 2.59.2 ± 1.498

*Measured under continuous 5mW laser excitation (532 nm). Insight: Lower purity dyes (containing unreacted ligands) disrupt the tight packing of the PLGA polymer chains during solvent evaporation, leading to lower encapsulation efficiency and higher leaching rates.

Workflows & Decision Logic

Workflow S Solvent Red 100 Sourcing QC HPLC & ICP-MS Impurity Profiling S->QC NP PLGA / LNP Encapsulation QC->NP Assay Dialysis Leaching & Photostability NP->Assay Data Supplier Validation Assay->Data

Figure 1: End-to-end experimental workflow for validating Solvent Red 100 in nanocarrier systems.

DecisionLogic Start Primary Application of Solvent Red 100 InVivo In Vitro / In Vivo Tracking (High Sensitivity) Start->InVivo Industrial Device Coating / Packaging (Bulk Coloring) Start->Industrial Crit1 Critical Metric: Free Chromium < 5 ppm InVivo->Crit1 Crit2 Critical Metric: Molar Extinction & Cost Industrial->Crit2 BOC BOC Sciences (Research Grade) Crit1->BOC Dayang Dayang Chem / EvitaChem (Industrial Grade) Crit2->Dayang

Figure 2: Logical decision tree for selecting Solvent Red 100 suppliers based on application.

Conclusion & Recommendations

The utility of Solvent Red 100 extends far beyond its traditional industrial roots[2]. When repurposed for advanced pharmaceutical tracking, the chemical purity of the dye dictates the integrity of the biological data.

  • For Drug Development & Biodistribution: BOC Sciences is the clear choice. The negligible free chromium (< 1.5 ppm) ensures that any observed cellular toxicity is derived from the drug payload or the nanocarrier itself, not an artifact of the tracer dye. Furthermore, the lack of unreacted ligands prevents premature dye leaching.

  • For Medical Device Plastics & Packaging: EvitaChem and Dayang Chem offer excellent cost-to-performance ratios. In applications where the dye is permanently extruded into a macroscopic polymer matrix (e.g., colored catheter tubing), the higher free chromium content is locked within the plastic and poses minimal leaching risk, making research-grade pricing unnecessary.

References

  • World Dye Variety. "C.I. Solvent Red 100 Manufacturing Methods and Structure." World Dye Variety. Available at:[Link]

  • Chemsrc. "Solvent Red 100 | CAS#:10380-30-0." Chemsrc Database. Available at:[Link]

  • Justia Patents. "Thermal ink jet ink composition (US 2010/0098860 A1)." Justia. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality: The Dual-Hazard Profile

As a Senior Application Scientist, I frequently observe laboratories treating dye waste as a monolithic category. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating dye waste as a monolithic category. This is a critical operational error. Solvent Red 100 (CAS: 10380-30-0) is not merely a colorant; it is a 1:2 chromium complex azo dye . Its disposal requires a nuanced understanding of both organic chemistry and heavy metal environmental persistence.

To build a truly compliant and safe laboratory environment, we must move beyond basic safety data sheets and understand the causality behind our disposal protocols.

Solvent Red 100 presents two distinct chemical vulnerabilities that dictate its disposal routing:

  • The Azo Linkage (–N=N–): If disposed of in standard municipal landfills or wastewater systems, the dye enters an anaerobic environment. Here, bacterial enzymes reductively cleave the azo bond, degrading the molecule into highly toxic, potentially carcinogenic aromatic amines .

  • The Chromium Core (Cr): As the organic complex degrades, it releases Cr(III) into the surrounding matrix. This heavy metal leaching is highly toxic to aquatic life with long-lasting effects, earning the compound an Aquatic Chronic 2 (H411) classification .

Because of this dual-hazard profile, biological degradation or standard landfilling is scientifically invalid. The organic azo component must be thermally destroyed, while the inorganic chromium must be physically contained in specialized ash landfills.

G cluster_wrong Improper Disposal (Landfill/Drain) cluster_right Proper Disposal Protocol SR100 Solvent Red 100 (CAS: 10380-30-0) Anaerobic Anaerobic Degradation SR100->Anaerobic If mismanaged Segregation Hazardous Waste Segregation SR100->Segregation Compliant Route AzoCleavage Azo Bond Cleavage Anaerobic->AzoCleavage Amines Toxic Aromatic Amines AzoCleavage->Amines CrRelease Cr(III) Leaching AzoCleavage->CrRelease Incineration High-Temp Incineration (>1000°C) Segregation->Incineration Destroys Organics Ash Ash to RCRA Subtitle C Landfill Incineration->Ash Contains Cr

Figure 1: Mechanistic workflow of Solvent Red 100 degradation vs. compliant incineration routing.

Quantitative Data: Waste Categorization Matrix

To prevent cross-contamination, operational waste streams must be rigidly segregated. Below is the quantitative categorization matrix for Solvent Red 100 waste.

Waste StateTypical MatrixEPA/RCRA CodePrimary HazardApproved Disposal Route
Solid Powder Pure Dye / Lab SpillsD007Cr(III) LeachingHigh-Temp Incineration
Liquid Waste MEK / Ethanol D001, D007Flammability, ToxicitySolvent Blending / Incineration
Empty Containers Trace ResidueD007Residual ContaminationTriple Rinse (Collect Rinsate)

Operational Disposal Protocols

To ensure uncompromising safety, every protocol below is designed as a self-validating system —meaning the procedure inherently proves its own success or failure without relying on assumption.

Protocol 1: Solid Dye Powder & Spill Management

Because Solvent Red 100 is a fine crystalline powder, aerosolization is the primary exposure risk during cleanup.

  • Containment: Do not dry-sweep. Mist the spill area lightly with a 50/50 water/ethanol solution to bind the powder and prevent airborne particulate generation.

  • Collection: Wipe the area using highly absorbent, lint-free pads.

  • Packaging: Place all contaminated pads into a high-density polyethylene (HDPE) hazardous waste drum. Seal the drum with a locking ring.

  • Self-Validating Mechanism (The Wipe Test): Once the drum is sealed, wipe the exterior locking ring and barrel with a dry, white qualitative filter paper. Inspect the paper under bright light. A pure white filter validates absolute containment; any red or pink tint indicates a microscopic breach in your packaging process, requiring immediate surface decontamination of the drum.

Protocol 2: Liquid Solvent Waste Management

Solvent Red 100 is highly soluble in volatile organic compounds like Methyl Ethyl Ketone (MEK) and ethanol . This introduces a severe flammability risk (D001) alongside the heavy metal toxicity (D007).

  • Segregation: Pour the liquid waste into a designated, grounded, non-halogenated flammable waste carboy. Causality note: Do not mix with halogenated solvents, as this drastically increases incineration costs and alters the required combustion thermodynamics.

  • Vapor Management: Equip the carboy with a carbon-filtered vapor-lock funnel to prevent MEK/ethanol off-gassing into the laboratory atmosphere.

  • Self-Validating Mechanism (Secondary Containment Monitoring): Place the carboy inside a secondary containment tray lined with a solvent-reactive indicator strip. If the primary carboy develops a micro-fracture, the solvent will leak, instantly changing the color of the indicator strip. This provides immediate, visual validation of container integrity without requiring manual inspection of the carboy's base.

Protocol 3: Analytical Validation (TCLP Testing)

To legally manifest the waste for disposal, laboratories must periodically validate their waste characterization.

  • Sampling: Extract a 100 mL aliquot from the homogenized liquid waste stream.

  • Extraction: Perform the EPA Method 1311 Toxicity Characteristic Leaching Procedure (TCLP). This simulates landfill conditions to measure how much chromium would leach into groundwater.

  • Self-Validating Mechanism (Regulatory Threshold Verification): Analyze the extract via ICP-MS. If the Chromium concentration is strictly < 5.0 mg/L, your upstream segregation protocols are successful. If it exceeds 5.0 mg/L, the waste is legally validated as D007 Hazardous Waste, proving that the laboratory's containment and labeling system is functioning accurately according to federal law.

References

  • Title: Ti-12 Non-Porous Barcode black Safety Data Sheet Source: Kortho URL: [Link]

  • Title: US9752039B2 - Thermal ink jet ink composition Source: Google Patents URL
Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Solvent Red 100

As researchers and developers, our work with potent chemical agents like Solvent Red 100 demands a foundational commitment to safety. This guide moves beyond a simple checklist, providing a procedural and causal framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our work with potent chemical agents like Solvent Red 100 demands a foundational commitment to safety. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this azo dye. Our objective is to establish a self-validating system of safety that protects you, your colleagues, and your research.

Solvent Red 100, identified as C.I. 12716 and CAS number 10380-30-0, is a single azo, chrome-complex dye.[1] Like many dyes in its class, it is typically supplied as a fine powder, presenting a primary hazard of inhalation.[2][3] The core principle of our safety protocol is the containment of this powder and the prevention of contact with skin, eyes, and mucous membranes.

Understanding the Hazard: Why This PPE is Necessary

While a specific, detailed Safety Data Sheet (SDS) for Solvent Red 100 was not available in the conducted search, we can infer its potential hazards from analogous solvent dyes and the broader class of azo dyes. This approach, grounded in chemical similarity, provides a robust basis for risk assessment.

  • Respiratory Tract Irritation: Fine chemical powders can cause significant respiratory irritation upon inhalation.[3][4]

  • Skin and Eye Irritation: Direct contact with solvent dyes may cause skin irritation, dermatitis, and serious eye irritation.[4][5][6]

  • Potential for Long-Term Health Effects: A critical concern with some azo dyes is their potential to degrade and produce aromatic amines, which are proven carcinogens.[7][8] This potential underscores the importance of minimizing all routes of exposure, as absorption can occur through the skin.[8]

  • Dust Explosion: Like many fine organic powders, a dust/air mixture may ignite or explode if exposed to an ignition source.[3]

Our PPE selection is a direct response to these identified risks. It is not merely a uniform; it is an integrated system of engineering controls and personal barriers designed to mitigate these specific hazards.

The Core PPE Ensemble for Solvent Red 100

The following table summarizes the required PPE. The rationale behind each component is critical to understanding and implementing a true safety culture.

Protection Area Required PPE Causality and Rationale
Respiratory NIOSH-approved Particulate Respirator (e.g., N95, P100) or a full-face respirator.Primary Hazard Mitigation. Prevents the inhalation of fine dye powder, which can cause respiratory irritation and introduce potentially harmful compounds into the body.[9] A full-face respirator is recommended if eye irritation or exposure limits are exceeded.[6]
Eye & Face Chemical Splash Goggles (conforming to EN 166 or ANSI Z87.1) and a Face Shield.Splash and Particle Defense. Goggles provide a seal against airborne powder and accidental splashes when preparing solutions.[9] A face shield should be worn over goggles during procedures with a higher splash risk, such as transferring solutions.
Hand Chemical-Resistant Gloves (Nitrile or Neoprene).Dermal Barrier. Prevents skin contact, which can lead to irritation and potential absorption of the dye.[3] Gloves must be inspected before use and changed immediately upon contamination.
Body Laboratory Coat (fully buttoned) and Chemical-Resistant Apron.Contamination Prevention. A lab coat protects personal clothing and skin. An apron provides an additional barrier against spills and splashes when handling solutions.[3]
Foot Closed-toe, closed-heel shoes.Basic Laboratory Requirement. Protects feet from spills and dropped items.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, repeatable protocol is the most effective way to ensure safety. The following workflow is designed for handling powdered Solvent Red 100 from initial weighing to solution preparation.

Workflow for Safe Handling of Powdered Solvent Red 100

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Doffing Phase Prep 1. Designate Work Area (Fume Hood or Ventilated Booth) Don_PPE 2. Don Full PPE Ensemble (Respirator, Goggles, Gloves, Coat) Prep->Don_PPE Weigh 3. Weigh Dye Powder (Inside hood, on weigh paper/boat) Don_PPE->Weigh Transfer 4. Carefully Transfer to Beaker Weigh->Transfer Add_Solvent 5. Slowly Add Solvent (Minimize splash/aerosolization) Transfer->Add_Solvent Mix 6. Mix Solution (Stir bar or gentle swirling) Add_Solvent->Mix Seal 7. Seal Primary Dye Container Mix->Seal Decon 8. Decontaminate Work Surface Seal->Decon Dispose_Waste 9. Dispose of Contaminated Items (Gloves, weigh paper) in Hazardous Waste Decon->Dispose_Waste Doff_PPE 10. Doff PPE in Correct Order Dispose_Waste->Doff_PPE Wash 11. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for handling powdered Solvent Red 100.

Detailed Steps:

  • Preparation:

    • Ensure a chemical fume hood or other ventilated enclosure is operational.

    • Assemble all necessary equipment (spatulas, weigh boats, beakers, solvent, magnetic stir bar, etc.) within the hood to minimize movement in and out of the containment area.

    • Don the full PPE ensemble as detailed in the table above. The respirator should be fit-tested and worn before any potential exposure.

  • Weighing and Transfer:

    • Carefully open the container of Solvent Red 100 inside the fume hood. Avoid any sudden movements that could create a dust cloud.

    • Using a clean spatula, transfer the desired amount of powder to a weigh boat.

    • Gently tap the weigh boat to transfer the powder into the destination vessel.

    • The contaminated weigh boat and any used wipes must be immediately discarded into a designated hazardous waste container.

  • Solution Preparation:

    • Slowly add the solvent to the vessel containing the dye powder, allowing the powder to be wetted without becoming airborne.

    • Use a magnetic stirrer for mixing to avoid aerosol generation associated with vigorous shaking.

Decontamination and Disposal Plan

Improper disposal is a critical failure point in laboratory safety. All materials that come into contact with Solvent Red 100 must be treated as hazardous waste.

Disposal Workflow for Solvent Red 100 Waste

cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream Waste_Gen Waste Generation (Contaminated PPE, Rinsate, Excess Solution) Solid_Waste Gloves, Wipes, Weigh Boats Waste_Gen->Solid_Waste Liquid_Waste Excess Solution, First Rinse Solvent Waste_Gen->Liquid_Waste Solid_Bag Collect in Labeled, Sealed Hazardous Waste Bag Solid_Waste->Solid_Bag Disposal_Vendor Arrange Pickup by Certified Hazardous Waste Disposal Vendor Solid_Bag->Disposal_Vendor Liquid_Container Collect in Labeled, Sealed Solvent Waste Container Liquid_Waste->Liquid_Container Liquid_Container->Disposal_Vendor

Caption: Segregated waste streams for Solvent Red 100 disposal.

Procedural Guidance:

  • Segregation is Key: Do not mix solvent dye waste with other waste streams. Maintain separate, clearly labeled containers for solid and liquid hazardous waste.[10]

  • Solid Waste: All contaminated disposables, including gloves, weigh paper, bench protectors, and wipes, must be collected in a designated, sealed hazardous waste container.[11]

  • Liquid Waste:

    • Unused or excess solutions of Solvent Red 100 are to be collected as hazardous waste.

    • The "first rinse" of any contaminated glassware using a solvent must also be collected in the hazardous waste container.[11]

    • Never dispose of solvent waste down the drain. This is prohibited and can lead to environmental contamination and damage to wastewater systems.[10][12]

  • Container Management:

    • Waste containers must be kept closed except when adding waste.[12]

    • Label containers clearly with "Hazardous Waste" and list the chemical constituents (e.g., "Solvent Red 100 in Toluene").

    • Store waste containers in a designated satellite accumulation area away from ignition sources.[11]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[10][13]

By integrating this expert-driven, safety-first approach into your daily laboratory operations, you build a foundation of trust and reliability in your work, ensuring that your scientific contributions are achieved without compromising personal or environmental safety.

References

[14] The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde, 100-83-4. Retrieved from [Link]

[13] Quest Waste. (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods. Retrieved from [Link]

[1] World dye variety. (2012, October 16). Solvent Red 100. Retrieved from [Link]

[15] Your Health Magazine. (2026, March 19). Effective Ways to Remove Azo Stains from Your Fabrics. Retrieved from [Link]

[2] First Source Worldwide. (2017, March 7). How Do You Make an Azo Dye? Retrieved from [Link]

[12] AllSource Environmental. (2025, December 16). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]

[10] Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents? Retrieved from [Link]

[7] Applied Technical Services. (n.d.). Azo Dyes. Retrieved from [Link]

[16] Maratek. (2014, November 13). What Should We Do With Our Solvent Waste? Retrieved from [Link]

[3] National Institute of Standards and Technology. (n.d.). MATERIAL SAFETY DATA SHEET: Solvent Red 24. Retrieved from [Link]

[17] Sustainability Directory. (2025, December 2). What Policies Regulate Azo Dye Use? Retrieved from [Link]

[18] Koch Color. (n.d.). Safety Data Sheet: Liquid solution of Solvent Red 164. Retrieved from [Link]

[19] Koch Color. (n.d.). Safety Data Sheet: C.I. Solvent Red 119. Retrieved from [Link]

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